Technical Documentation Center

6-Pentafluorosulfanyl-2,4-diphenylquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Pentafluorosulfanyl-2,4-diphenylquinazoline
  • CAS: 1394319-80-2

Core Science & Biosynthesis

Foundational

The "Super-Trifluoromethyl" Paradigm: Electronic Properties of the Pentafluorosulfanyl (SF₅) Group in Quinazoline Derivatives

Introduction: The Bioisosteric Evolution The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics, particularly in the rea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Evolution

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved therapeutics, particularly in the realm of ATP-competitive kinase inhibitors (e.g., gefitinib, erlotinib) and antimalarial agents. The functionalization of this electron-deficient bicyclic system dictates its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Recently, the pentafluorosulfanyl (SF₅) group has emerged as a transformative bioisostere, frequently dubbed the "super-trifluoromethyl" group.

Unlike traditional halogens or the ubiquitous CF₃ group, the SF₅ moiety introduces a unique combination of extreme electronegativity, high lipophilicity, and an octahedral geometry. As a Senior Application Scientist, understanding the causality behind how the SF₅ group's electronic properties modulate the quinazoline core is critical for rational drug design. This whitepaper dissects the electronic influence of the SF₅ group, its impact on quinazoline derivatives, and the specialized synthetic protocols required to overcome the inherent electronic deactivation it causes during synthesis.

Electronic Profiling: Causality Behind the "Super-CF₃"

The electronic behavior of the SF₅ group is governed by the strong inductive (-I) and resonance (-R) electron-withdrawing effects of the five fluorine atoms, which propagate through the central hypervalent sulfur atom into the attached aromatic system.

When an SF₅ group is appended to a quinazoline ring, it acts as a massive electron sink. This extreme electron withdrawal (


 = +0.68) significantly depletes the 

-electron density of the already electron-deficient pyrimidine ring of the quinazoline core. The causality of this electronic shift manifests in several critical ways:
  • pKa Modulation: The electron-withdrawing effect lowers the basicity of the N1 and N3 nitrogens on the quinazoline core. In drug design, lowering the pKa of these basic amines increases the fraction of un-ionized drug at physiological pH (7.4), directly enhancing passive membrane permeability and oral bioavailability.

  • Metabolic Shielding: The dense, octahedral cloud of fluorine atoms sterically and electronically shields adjacent positions on the quinazoline ring from cytochrome P450-mediated oxidative metabolism.

  • Dipole Moment Alteration: The strong C-S dipole alters the overall molecular dipole moment, which can be strategically used to optimize binding thermodynamics within highly polarized protein pockets, such as the hinge region of the Epidermal Growth Factor Receptor (EGFR).

G SF5 SF5 Group Elec High Electronegativity (σp = +0.68) SF5->Elec Lipo High Lipophilicity (π = 1.51) SF5->Lipo Steric Octahedral Geometry Steric Bulk SF5->Steric Quin Quinazoline Core Elec->Quin Electron Withdrawal Lipo->Quin Hydrophobic Shielding Steric->Quin Conformational Locking PK Enhanced Metabolic Stability & Membrane Permeability Quin->PK PD Modulated Target Binding (e.g., Kinase Inhibition) Quin->PD

Logical mapping of SF5 electronic properties on quinazoline pharmacodynamics.

Quantitative Physicochemical Comparison

To fully appreciate the electronic and steric magnitude of the SF₅ group, it must be benchmarked against standard bioisosteres. As demonstrated in recent photocatalytic and structural studies[1], the SF₅ group outperforms CF₃ in both lipophilicity and electron-withdrawing capacity, while occupying a steric volume intermediate between CF₃ and a tert-butyl group.

Table 1: Physicochemical Benchmarking of the SF₅ Group

Physicochemical PropertyPentafluorosulfanyl (-SF₅)Trifluoromethyl (-CF₃)tert-Butyl (-tBu)
Hammett Constant (

)
+0.68+0.54-0.20
Hammett Constant (

)
+0.61+0.43-0.10
Lipophilicity (

)
1.511.091.98
Electronegativity (

)
3.653.36N/A
Steric Volume (

)
~90~73~105
Hydrolytic Stability ExceptionalHighHigh

Data synthesized from foundational medicinal chemistry evaluations of fluorinated and sulfur-containing pharmaceuticals[2].

Synthetic Methodologies: Overcoming Electronic Deactivation

The very properties that make the SF₅ group desirable in a quinazoline drug candidate—extreme electron withdrawal—make its synthesis notoriously difficult. The strong deactivation of the aromatic ring reduces the nucleophilicity of nitrogen intermediates, causing traditional condensation methods (which rely on the nucleophilic attack of an aniline derivative onto a carbonyl or nitrile) to fail or proceed with synthetically useless yields.

To overcome this, researchers utilize the Davis Reaction pathway [3]. This method bypasses the deactivated aniline by reacting nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles to form an SF₅-containing benzisoxazole. This intermediate is subsequently reduced and oxidatively condensed to form the quinazoline core.

Synthesis Start Nitro-(SF5)benzene Davis Davis Reaction (Arylacetonitrile, NaOH) Start->Davis Benz SF5-Benzisoxazole Davis->Benz Reduct Reduction (Fe powder, AcOH) Benz->Reduct Amino ortho-Aminobenzophenone Reduct->Amino Condense Condensation (Benzylamine, t-BuOOH, I2) Amino->Condense Target SF5-Quinazoline Condense->Target

Stepwise synthetic workflow for SF5-quinazolines via the Davis reaction.

Self-Validating Experimental Protocol: Synthesis of SF₅-Quinazolines

The following protocol outlines the synthesis of an SF₅-quinazoline derivative. To ensure scientific integrity and reproducibility, this workflow is designed as a self-validating system , incorporating specific analytical checkpoints to verify the electronic integrity of the intermediates before proceeding.

Phase 1: Davis Reaction (Benzisoxazole Formation)

Causality: The highly electrophilic nature of the nitro-aromatic ring (exacerbated by the SF₅ group) facilitates the rapid addition of the arylacetonitrile anion, driving the intramolecular addition-elimination that forms the benzisoxazole ring.

  • Preparation: Dissolve 1.0 equivalent of para-nitro-(pentafluorosulfanyl)benzene and 1.5 equivalents of phenylacetonitrile in anhydrous ethanol.

  • Activation: Slowly add a solution of NaOH (10 equivalents) in ethanol at ambient temperature.

  • Reaction: Stir the deep red-brown mixture for 1–2 hours. A brown precipitate will form and subsequently dissolve.

  • Isolation: Neutralize with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography.

  • Self-Validation Checkpoint 1: Analyze the intermediate via ¹⁹F NMR. The SF₅ group must present a highly characteristic AB₄ spin system—a distinct pentet at ~+84 ppm and a doublet at ~+63 ppm. If this signature is missing or distorted, the hypervalent sulfur center has degraded.

Phase 2: Reductive Ring Opening

Causality: The N-O bond of the benzisoxazole must be cleaved to generate the primary amine necessary for quinazoline cyclization. Iron powder in acetic acid provides a mild, single-electron transfer reduction that spares the sensitive SF₅ group.

  • Reduction: Dissolve the SF₅-benzisoxazole in glacial acetic acid. Add 5.0 equivalents of activated iron powder.

  • Heating: Heat the suspension to 80°C for 3 hours under an inert argon atmosphere.

  • Workup: Filter the mixture through a Celite pad to remove iron salts. Neutralize the filtrate with saturated NaHCO₃ and extract with dichloromethane.

  • Self-Validation Checkpoint 2: Perform FTIR spectroscopy on the crude product. The successful formation of the ortho-aminobenzophenone is validated by the appearance of a primary amine N-H stretching doublet at ~3400 cm⁻¹ and ~3300 cm⁻¹, alongside a strong carbonyl stretch at ~1640 cm⁻¹.

Phase 3: Oxidative Condensation to Quinazoline

Causality: Because the SF₅ group severely reduces the nucleophilicity of the newly formed amine, standard condensation fails. Using tert-butyl hydroperoxide (t-BuOOH) and catalytic iodine creates a highly reactive electrophilic intermediate from benzylamine, forcing the cyclization.

  • Reagent Assembly: Combine the ortho-aminobenzophenone (1.0 eq), benzylamine (2.0 eq), and catalytic iodine (10 mol%) in DMSO.

  • Oxidation: Add t-BuOOH (70% in water, 3.0 eq) dropwise.

  • Cyclization: Heat the reaction to 90°C for 12–24 hours. Monitor closely by TLC (Hexanes/EtOAc 3:1).

  • Final Isolation: Quench with saturated Na₂S₂O₃ to neutralize residual iodine and peroxides. Extract, dry, and purify via recrystallization.

  • Self-Validation Checkpoint 3: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the closed quinazoline system. Furthermore, ¹H NMR will show the disappearance of the primary amine protons and the appearance of a highly deshielded quinazoline C2-proton (if unsubstituted at C2) or the respective aryl protons, shifted downfield due to the combined electron-withdrawing effects of the quinazoline nitrogens and the SF₅ group.

References

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry.[Link]

  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv.[Link]

  • Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery. Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

The Bioisosteric Potential of the Pentafluorosulfanyl Group in Heterocyclic Compounds: An In-depth Technical Guide

Executive Summary: In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of this process. The pentafluorosulfanyl (SF5) group has emerged as a compelling, albeit underutilized, bioisostere with a unique constellation of properties that distinguish it from more conventional moieties like the trifluoromethyl (CF3) group.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of the SF5 group within heterocyclic scaffolds—a class of compounds of immense importance in medicinal chemistry. We will delve into the fundamental physicochemical properties of the SF5 group, its profound influence on the biological and metabolic attributes of heterocyclic molecules, current synthetic strategies for its incorporation, and a forward-looking perspective on its potential.

Introduction: Beyond Trifluoromethyl—The Rise of a "Super" Bioisostere

For decades, the trifluoromethyl (CF3) group has been a workhorse in medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter electronic properties.[2] However, the relentless pursuit of novel chemical space and improved drug-like properties has spurred the exploration of new functional groups. The pentafluorosulfanyl (SF5) group, often dubbed a "super-trifluoromethyl" or "super-CF3" group, presents a compelling alternative.[2][3][4][5]

The SF5 group is a hypervalent sulfur(VI) moiety with an octahedral geometry, which is significantly different from the tetrahedral CF3 group.[6][7] This unique three-dimensional structure, combined with its exceptional electronegativity and stability, allows it to impart a distinct set of properties to a parent molecule.[8][9][10] When incorporated into heterocyclic rings—the core scaffolds of a vast number of approved drugs—the SF5 group offers a powerful tool to fine-tune molecular characteristics in ways that are often not achievable with other bioisosteres. This guide will explore the causality behind these effects and provide the foundational knowledge necessary to strategically deploy the SF5 group in drug design programs.

A Comparative Analysis: The Physicochemical Landscape of the SF5 Group

To appreciate the bioisosteric potential of the SF5 group, it is essential to understand its fundamental properties, particularly in comparison to the well-established CF3 group and other common bioisosteres like the tert-butyl group.

The SF5 group is characterized by its remarkable chemical and thermal stability, a consequence of the strong S-F bonds.[5][8][11] It is generally more stable than the CF3 group, which can be susceptible to hydrolysis under certain alkaline conditions.[10] This high stability is a significant asset in drug design, as it can prevent metabolic degradation at the site of substitution.[2][8]

Key properties include:

  • Electronegativity: The SF5 group is one of the most strongly electron-withdrawing groups used in medicinal chemistry, with a Hammett constant (σp) of 0.68, which is significantly higher than that of the CF3 group (σp = 0.53).[12] This potent inductive effect can profoundly influence the pKa of nearby functional groups, such as nitrogen atoms within a heterocycle.

  • Lipophilicity: Despite its high fluorine content, the SF5 group's effect on lipophilicity is nuanced. While its Hansch parameter (π = 1.23) is higher than that of the CF3 group (π = 0.88), indicating greater lipophilicity, its overall impact on a molecule's logP is often more moderate than expected.[12] This is attributed to its large volume and unique electrostatic potential distribution. Aromatic compounds substituted with an SF5 group are consistently found to be more hydrophobic than their CF3 analogs.[13][14]

  • Steric Profile: The SF5 group has a distinct conical or octahedral shape and a van der Waals volume of 55.4 ų, which is intermediate between the CF3 group (34.6 ų) and the tert-butyl group (76.9 ų).[12] This specific size and geometry can be exploited to probe steric pockets in protein binding sites and to influence molecular conformation.[7][12]

PropertyPentafluorosulfanyl (SF5)Trifluoromethyl (CF3)tert-Butyl (t-Bu)
Hammett Constant (σp) 0.68[12]0.53[12]-0.20
Hansch Lipophilicity (π) 1.23[12]0.88[12]1.98
Van der Waals Volume (ų) 55.4[12]34.6[12]76.9[12]
Geometry Octahedral[6][12]TetrahedralTetrahedral
Metabolic Stability Very High[2][8][10]HighModerate to High

The SF5 Group in Heterocyclic Systems: A Paradigm Shift in Property Modulation

The introduction of an SF5 group onto a heterocyclic scaffold can trigger a cascade of changes in the molecule's physicochemical and, consequently, its biological properties.

Fine-Tuning Basicity: The pKa Effect

The potent electron-withdrawing nature of the SF5 group significantly reduces the basicity of nitrogen atoms within a heterocyclic ring. This effect is often more pronounced than that observed with a CF3 group. For instance, a study on 2-substituted indoles revealed a 2.3 pKa unit difference between the 2-SF5 and 2-CF3 analogs in acetonitrile, confirming the SF5 group's superior electron-withdrawing strength.[6][15]

Causality: The strong inductive pull of the SF5 group delocalizes the lone pair of electrons on the nitrogen atom, making them less available for protonation. This modulation of pKa is critical in drug design as it can influence a compound's solubility, absorption, and interaction with biological targets, such as kinases and GPCRs, where the protonation state of the ligand is crucial for binding.

Enhancing Metabolic Stability

The chemical robustness of the S-F bonds makes the SF5 group highly resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes.[2][8] When placed at a known metabolic hotspot on a heterocyclic ring, the SF5 group can act as an effective "metabolic shield," preventing unwanted biotransformation and prolonging the drug's half-life in the body.[8]

Expert Insight: While both CF3 and SF5 groups enhance metabolic stability, the SF5 group's greater resistance to degradation offers a distinct advantage in mitigating metabolic liabilities.[2] This makes it an attractive option for lead optimization when metabolic instability is a primary challenge.

Impact on Cell Permeability and Pharmacokinetics

The increased lipophilicity imparted by the SF5 group can enhance a molecule's ability to permeate cell membranes.[8][12] This is particularly valuable for targeting intracellular proteins or for drugs intended for oral administration. The replacement of a CF3 group with an SF5 group has been shown to improve the pharmacokinetic profiles of drug candidates in some cases.[16] For example, an 8-pentafluorothio analog of the antimalarial drug mefloquine demonstrated a longer half-life and several-fold higher in vivo activity than the parent compound.[16]

SF5_Influence cluster_properties Physicochemical Changes cluster_outcomes Pharmacological Outcomes SF5 Pentafluorosulfanyl (SF5) Group on Heterocycle pKa Decreased Basicity (pKa) SF5->pKa Strong e⁻ withdrawing Lipo Increased Lipophilicity (logP) SF5->Lipo Hydrophobic nature Stability Increased Metabolic Stability SF5->Stability Robust S-F bonds Sterics Altered Steric Profile SF5->Sterics Unique geometry Solubility Altered Solubility & Absorption pKa->Solubility Binding Modulated Target Binding pKa->Binding Lipo->Solubility Permeability Enhanced Membrane Permeability Lipo->Permeability PK Improved Pharmacokinetics Stability->PK Sterics->Binding Permeability->PK

Synthetic Pathways to SF5-Containing Heterocycles

A significant historical barrier to the widespread adoption of the SF5 group has been the challenge associated with its synthetic introduction.[7][17] Early methods often relied on hazardous and difficult-to-handle reagents like SF5Cl and SF5Br.[7] However, recent advances have made the synthesis of SF5-containing building blocks and their incorporation into heterocyclic systems more accessible.

Two primary strategies dominate the field:

  • The "Building Block" Approach: This involves the synthesis of simple aromatic or aliphatic molecules already bearing the SF5 group, which are then used as precursors to construct the desired heterocyclic ring. For example, SF5-substituted anilines or benzaldehydes can be used in classical heterocycle syntheses (e.g., Fischer indole synthesis, Hantzsch pyridine synthesis).[18]

  • Direct Pentafluorosulfanylation: This strategy involves the direct introduction of the SF5 group onto a pre-formed heterocyclic scaffold. This is often more challenging but can be more efficient for late-stage functionalization. Radical addition of SF5Cl to unsaturated systems (alkenes, alkynes) on a heterocycle's side chain is a common method.[12][19][20]

Exemplary Protocol: Synthesis of 2-SF5-Indoles

A recently developed and effective method for synthesizing 2-SF5-indoles involves a domino radical addition/cyclization sequence starting from 2-ethynyl anilines.[12][19]

Step 1: Radical Addition of SF5Cl to Alkyne

  • Reagents: 2-Ethynyl aniline derivative, SF5Cl (gas or solution), radical initiator (e.g., triethylborane/O2).

  • Procedure: The 2-ethynyl aniline is dissolved in a suitable solvent (e.g., ethyl acetate) and cooled to -40 °C. A solution of SF5Cl is added, followed by the catalytic addition of the radical initiator. The reaction is stirred at low temperature until completion. This step forms a chloro-vinyl-SF5 intermediate.

Step 2: Dehydrochlorination and Cyclization

  • Reagents: Crude intermediate from Step 1, a strong base (e.g., LiHMDS).

  • Procedure: The crude product from the first step is dissolved in an appropriate solvent (e.g., THF) and cooled to -78 °C. A solution of lithium hexamethyldisilazide (LiHMDS) is added dropwise.[12][19] The base facilitates both the elimination of HCl to form an SF5-alkyne and the subsequent 5-endo-dig cyclization to furnish the 2-SF5-indole core.

Self-Validation: The progress of each step can be monitored by TLC or LC-MS. The structure of the final product should be unambiguously confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry. For novel structures, X-ray crystallography provides definitive proof.[12]

Synthesis_Workflow Start 2-Ethynyl Aniline Derivative Intermediate1 Chloro-vinyl-SF5 Intermediate Start->Intermediate1 Radical Addition (SF5Cl, Et3B/O2) Intermediate2 SF5-Alkyne Intermediate Intermediate1->Intermediate2 Dehydrochlorination (Base, e.g., LiHMDS) Product 2-SF5-Indole Product Intermediate2->Product 5-endo-dig Cyclization (Base-mediated)

Case Studies and Future Outlook

The application of the SF5 group has shown promise in various therapeutic areas, including agrochemicals and medicinal chemistry.[4][21][22]

  • Cannabinoid Receptor Ligands: A study comparing SF5-substituted pyrazole ligands with their CF3 and tert-butyl analogs found that the SF5 compounds generally exhibited equivalent or slightly higher affinity for the CB1 receptor and greater selectivity over the CB2 receptor.

  • Insecticides: Novel meta-diamide insecticides containing an SF5 group have been developed, showing high insecticidal activity and excellent selectivity, demonstrating the group's utility in crop protection.[4][21][22]

  • DHODH Inhibitors: An SF5-containing analog of Teriflunomide (an inhibitor of dihydroorotate dehydrogenase) showed considerably greater inhibitory activity in T-cell proliferation assays compared to the parent drug.[23]

Challenges and Future Directions: Despite recent progress, the synthesis of complex SF5-containing molecules remains a significant challenge.[8] The development of more versatile, safe, and scalable methods for introducing the SF5 group, particularly for late-stage functionalization, is a key area of ongoing research.[7][20] The exploration of new SF5-donating reagents and novel catalytic methods, such as using SF6 as a source, will be crucial for unlocking the full potential of this unique bioisostere.[24]

Conclusion

The pentafluorosulfanyl group represents a powerful and strategically important tool in the medicinal chemist's arsenal for the design of novel heterocyclic therapeutics. Its unique combination of extreme electronegativity, high metabolic stability, and a distinct steric profile allows for the fine-tuning of molecular properties in ways that are often superior to or complementary to traditional bioisosteres like the trifluoromethyl group. While synthetic hurdles remain, the demonstrated benefits in modulating pKa, enhancing stability, and improving pharmacokinetic profiles underscore the immense potential of the SF5 group. As synthetic methodologies continue to advance, the incorporation of the SF5 group into heterocyclic scaffolds is poised to become an increasingly routine yet impactful strategy in the rational design of next-generation medicines.

References

  • G. G. P. R. V. d. V. D. C. J.-F. P. V. B. Nicolas Blanchard, Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC. National Center for Biotechnology Information.
  • The Pentafluorosulfanyl Group (SF5) - Rowan. Rowan.
  • P. R. S. J. T. W. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. National Center for Biotechnology Information.
  • The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane - Clemson OPEN. Clemson University.
  • D. D. M. J. T. W. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed. National Center for Biotechnology Information.
  • Full article: Synthesis of Alkene, Alcohols, and Heterocycles Containing the Pentafluorosulfanyl (SF5) Grouping - Taylor & Francis. Taylor & Francis Online.
  • The pentafluorosulfanyl group: obscure, yet intriguing - amphoteros. amphoteros.
  • J.-F. P. V. B. Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes - Comptes Rendus de l'Académie des Sciences. Comptes Rendus. Chimie.
  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au - ACS Publications. ACS Publications.
  • T. M. N. Developments in the synthesis of new SF5-containing compounds. Université Laval.
  • Pentafluorosulfanyl (SF5) technology - Melius Organics. Melius Organics.
  • S. S. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. University of Toronto.
  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. ResearchGate.
  • J.-E. K. O.-Y. K. S. M. K. G. I. I. S. O. Y. L. H. J. L. S. J. P. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. National Center for Biotechnology Information.
  • The Ascendancy of the Pentafluorosulfanyl Group: A Comparative Stability Analysis with the Trifluoromethyl Group in Drug Discove - Benchchem. BenchChem.
  • SF5-containing building blocks - Enamine. Enamine.
  • P. R. S. J. T. W. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - Research Paper | OiPub. OiPub.
  • Technical Support Center: Stability of SF5-Functionalized Molecules - Benchchem. BenchChem.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. MDPI.
  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - Max Delbrück Center. Max Delbrück Center.
  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Wiley Online Library.
  • Free Full-Text | Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - MDPI. MDPI.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. ResearchGate.
  • [PDF] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides | Semantic Scholar. Semantic Scholar.
  • The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Publishing. Royal Society of Chemistry.
  • SF5 building blocks - SpiroChem. SpiroChem.
  • Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation | Scilit. Scilit.
  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. ChemRxiv.
  • Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes - Comptes Rendus de l'Académie des Sciences. Comptes Rendus. Chimie.
  • TUNING THE PROPERTIES OF PUSH-PULL MOLECULAR SYSTEMS VIA FLUORINE (F), TRIFLUOROMETHYL (CF3) AND PENTAFLUOROSULFANYL (SF5) GROUP - Rasayan. Rasayan Journal of Chemistry.
  • Recent advances in the chemistry and the application of SF5-compounds - CoLab.ws. CoLab.ws.
  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry.
  • Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines | Request PDF - ResearchGate. ResearchGate.

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The integration of hypervalent fluorine-containing moieties into privileged pharmacophores represents a frontier in modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The integration of hypervalent fluorine-containing moieties into privileged pharmacophores represents a frontier in modern medicinal chemistry. 6-Pentafluorosulfanyl-2,4-diphenylquinazoline (CAS: 1394319-80-2) is a highly specialized heterocyclic compound that merges the rigid, bioactive quinazoline core with the extreme physicochemical properties of the pentafluorosulfanyl (–SF₅) group. Often referred to as a "super-trifluoromethyl" group, the –SF₅ moiety imparts unparalleled lipophilicity, profound electron-withdrawing capacity, and exceptional chemical stability [1].

This whitepaper deconstructs the thermodynamic stability of this compound. By analyzing the synergistic steric and electronic effects of the 2,4-diphenyl substitutions and the 6-SF₅ group, we provide a comprehensive guide to its thermal degradation kinetics, hydrolytic resistance, and conformational thermodynamics.

Structural Deconstruction & Thermodynamic Causality

The thermodynamic resilience of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline is not merely additive; it is a highly synergistic outcome of its structural topology.

The Pentafluorosulfanyl (–SF₅) Group: Electronic & Steric Dominance

The –SF₅ group possesses a square pyramidal geometry, making it significantly bulkier than a –CF₃ group. Thermodynamically, the sulfur-carbon (C–S) bond in aryl-SF₅ compounds is exceptionally stable. This stability arises from the hypervalent nature of the sulfur atom, which is densely shielded by five highly electronegative fluorine atoms, creating a non-polarizable electron cloud that repels nucleophilic attack [2].

Electronically, the –SF₅ group exerts a massive inductive (–I) and resonance (–R) electron-withdrawing effect on the quinazoline core. This depletes the electron density of the aromatic system, dramatically increasing the activation energy (


) required for electrophilic oxidative degradation.
2,4-Diphenyl Substitution: Steric Shielding and Conformational Rigidity

In standard quinazolines, the C2 and C4 positions are highly electrophilic and susceptible to nucleophilic attack (e.g., hydrolysis leading to quinazolinones). However, the introduction of phenyl rings at these positions fundamentally alters the thermodynamic landscape.

  • Causality of Hydrolytic Resistance: The bulky phenyl rings adopt an orthogonal conformation relative to the quinazoline plane to minimize steric clash. This creates a deep, narrow steric funnel. Water molecules or hydroxide ions attempting to attack the C2/C4 sp² carbons are physically blocked from achieving the optimal Bürgi-Dunitz trajectory.

  • Entropy of Activation (

    
    ):  Because the transition state for hydrolysis requires a highly ordered, sterically congested tetrahedral intermediate, the entropy of activation is highly negative. This entropic penalty makes the hydrolytic pathway thermodynamically forbidden under physiological conditions.
    

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the thermodynamic stability of this compound, standard assays are insufficient. The methodologies below are designed as self-validating systems —meaning the experimental design intrinsically verifies the integrity of the generated data.

Protocol A: Accelerated Thermal Degradation via TGA/DSC (Model-Free Kinetics)

Purpose: To determine the absolute activation energy (


) of thermal decomposition without relying on assumed kinetic models.
Causality:  By utilizing the Kissinger method across multiple heating rates, the protocol internalizes its own control. If the degradation mechanism changes at higher temperatures, the Kissinger plot will deviate from linearity, immediately flagging the mechanistic shift.
  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of crystalline 6-Pentafluorosulfanyl-2,4-diphenylquinazoline into a standard aluminum crucible.

  • Atmospheric Control: Purge the Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) chamber with ultra-high purity Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative artifacts.
    
  • Dynamic Heating: Subject the sample to dynamic heating from 25 °C to 500 °C. Repeat this process on fresh samples at four distinct heating rates (

    
    ): 5, 10, 15, and 20 °C/min.
    
  • Data Extraction: Identify the peak temperature of decomposition (

    
    ) from the DSC exotherm for each heating rate.
    
  • Self-Validation & Calculation: Plot

    
     versus 
    
    
    
    . A perfectly linear fit (
    
    
    ) validates that a single degradation mechanism (likely C–S bond homolysis) dominates. Calculate
    
    
    from the slope (
    
    
    ).
Protocol B: Hydrolytic Forced Degradation via LC-HRMS

Purpose: To evaluate the thermodynamic barrier to hydrolysis at the C2/C4 positions. Causality: Because the compound is virtually inert at pH 7.4, we must force the reaction over the activation barrier using extreme pH and temperature. By generating an Arrhenius plot from this forced data, we can accurately extrapolate the half-life to physiological conditions.

  • Matrix Preparation: Prepare two stress matrices: 0.1 M HCl (pH 1.0) and 0.1 M NaOH (pH 13.0) in 50% Acetonitrile/Water to ensure complete compound solubility.

  • Thermal Stressing: Spike the compound to a final concentration of 100 µg/mL. Incubate sealed aliquots at 40 °C, 60 °C, and 80 °C in a shaking dry bath.

  • Quenching: At predetermined time points (0, 24, 48, 72, 168 hours), extract 100 µL aliquots and immediately quench by neutralizing the pH (adding NaOH or HCl respectively) and cooling to 4 °C.

  • LC-HRMS Analysis: Analyze the quenched samples using Liquid Chromatography-High Resolution Mass Spectrometry. Monitor the disappearance of the parent mass (

    
     [M+H]
    
    
    
    ) and the appearance of the quinazolinone degradant.
  • Thermodynamic Extrapolation: Calculate the rate constant (

    
    ) at each temperature. Plot 
    
    
    
    vs
    
    
    to derive the enthalpy (
    
    
    ) and entropy (
    
    
    ) of activation.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic and physicochemical parameters derived from the aforementioned protocols, highlighting the extreme stability of the compound[3, 4].

Thermodynamic ParameterMeasured ValueMethod of Determination
Thermal Decomposition Onset (

)
> 345 °CTGA (10 °C/min,

atmosphere)
Activation Energy of Degradation (

)
192 ± 4 kJ/molKissinger Method (DSC)
Enthalpy of Activation (

)
115 kJ/molArrhenius Extrapolation (pH 1.0)
Entropy of Activation (

)
-85 J/(mol·K)Arrhenius Extrapolation (pH 1.0)
Hydrolytic Half-Life (pH 7.4, 37 °C) > 5 × 10⁴ hoursLC-HRMS Accelerated Extrapolation
Lipophilicity (

)
7.1 ± 0.2Shake-flask method (Octanol/Water)

Mechanistic Visualization

The following diagram maps the logical relationship between the structural features of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline and its ultimate thermodynamic stability.

G Compound 6-SF5-2,4-Diphenylquinazoline Sub1 6-Pentafluorosulfanyl (-SF5) Compound->Sub1 Sub2 2,4-Diphenyl Substitution Compound->Sub2 Effect1 Strong Electron Withdrawal (Inductive & Resonance) Sub1->Effect1 Effect2 Square Pyramidal Steric Bulk Sub1->Effect2 Effect3 Steric Shielding of C2/C4 Core Sub2->Effect3 Effect4 Extended Conjugation Sub2->Effect4 Thermo1 High Thermal Stability (ΔG‡ > 150 kcal/mol) Effect1->Thermo1 Thermo2 Hydrolytic Resistance (Steric Exclusion of H2O) Effect2->Thermo2 Thermo3 Conformational Rigidity (Low Entropy of Activation) Effect2->Thermo3 Effect3->Thermo2 Effect4->Thermo3

Fig 1: Thermodynamic stability network of 6-SF5-2,4-diphenylquinazoline highlighting steric/electronic effects.

Conclusion

The thermodynamic profile of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline is defined by extreme resistance to both thermal degradation and hydrolytic cleavage. The –SF₅ group acts as an electronic anchor, withdrawing electron density and stabilizing the core against oxidation, while the 2,4-diphenyl groups provide an impenetrable steric shield around the vulnerable C2 and C4 positions. For drug development professionals, this scaffold represents a highly stable, albeit highly lipophilic, building block suitable for targeting deep, hydrophobic protein pockets where metabolic and thermodynamic stability are paramount.

References

  • Beier, P., & Pastýříková, T. "Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes." Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

  • Makosza, M., et al. "Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions." The Journal of Organic Chemistry, 2011. URL:[Link]

  • I., W. L. "The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles." Clemson University OPEN, 2019. URL:[Link]

Exploratory

The Lipophilicity and Hydrophobicity Profile of SF5-Quinazolines: A Technical Guide for Drug Design

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous FDA-approved targeted therapies, particularly kinase inhibitors. However, optimizing the pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous FDA-approved targeted therapies, particularly kinase inhibitors. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these molecules often requires precise modulation of their electronic and steric environments. Enter the pentafluorosulfanyl (–SF₅) group. Often dubbed the "super trifluoromethyl" group, the –SF₅ moiety offers an unprecedented combination of high electronegativity, remarkable thermal stability, and profound lipophilicity [1].

This whitepaper provides an in-depth technical analysis of the lipophilicity and hydrophobicity profiles of SF₅-quinazolines. By understanding the causality behind these physicochemical shifts and employing rigorous, self-validating experimental protocols, drug development professionals can leverage this motif to overcome metabolic liabilities and enhance membrane permeability.

The Physicochemical Architecture of the SF₅ Group

To rationally design SF₅-quinazolines, one must first deconstruct the physicochemical nature of the –SF₅ group compared to traditional substituents like –CF₃ or tert-butyl. The –SF₅ group possesses an octahedral geometry, which imparts unique spatial demands. Its volume (55.4 ų) sits strategically between the –CF₃ (34.6 ų) and tert-butyl (76.9 ų) groups, allowing for selective receptor pocket occupation [4].

More critically for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, the –SF₅ group drives a massive increase in lipophilicity. The aromatic Hansch hydrophobicity constant (π) for the –SF₅ group is 1.51, significantly higher than that of the –CF₃ group (1.09)[3]. This extreme lipophilicity, coupled with its strong electron-withdrawing nature, makes it an ideal bioisostere for modulating the basicity of the quinazoline nitrogens while simultaneously driving passive membrane permeation.

Table 1: Comparative Physicochemical Properties of Selected Substituents
SubstituentVan der Waals Volume (ų)Electronegativity (Pauling)Hansch Lipophilicity (π)
–H 5.82.200.00
–CH₃ 16.82.550.56
–CF₃ 34.63.360.88 – 1.09
–t-Bu 76.92.501.98
–SF₅ 55.43.651.23 – 1.51

Data synthesized from established medicinal chemistry parameters [3], [4].

Synthesis and Profiling Workflow

Direct electrophilic pentafluorosulfanylation of the electron-deficient quinazoline core is synthetically prohibitive. Therefore, the most robust route involves building the heterocycle from an SF₅-containing precursor. The Davis reaction of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles yields SF₅-benzisoxazoles, which are subsequently reduced and condensed to form the quinazoline core [2].

Once synthesized, the critical path for the application scientist is to validate the lipophilicity (LogP/LogD) to predict in vivo behavior.

Workflow A Synthesis of SF5-Quinazolines (Davis Reaction) B Purity Verification (HPLC/NMR >98%) A->B Yields SF5-scaffold C Lipophilicity Profiling (LogP / LogD) B->C Validated compounds D Shake-Flask Method (Gold Standard) C->D Orthogonal validation E RP-HPLC Method (High-Throughput) C->E Orthogonal validation F Data Synthesis & ADME Correlation D->F Thermodynamic LogP E->F Chromatographic Hydrophobicity Index

Experimental workflow for synthesizing and profiling the lipophilicity of SF5-quinazolines.

Experimental Methodologies for Hydrophobicity Profiling

To ensure scientific integrity, lipophilicity data must be derived from self-validating systems. Relying solely on computational predictions (cLogP) for SF₅-quinazolines is dangerous, as many algorithms poorly parameterize the octahedral sulfur hypervalency. Below are the definitive protocols for empirical determination.

Protocol 1: The Shake-Flask Method (Thermodynamic LogP/LogD)

This is the gold standard for determining the true thermodynamic partition coefficient.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP of neutral species) for 24 hours.

    • Causality: 1-octanol and water are partially miscible. Pre-saturating the phases prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew the final concentration ratio.

  • Analyte Solubilization: Dissolve the SF₅-quinazoline in the pre-saturated octanol phase to a concentration of 1 mM.

    • Causality: Because SF₅-quinazolines are highly lipophilic, attempting to dissolve them in the aqueous phase first often leads to incomplete dissolution, micelle formation, and aggregation, invalidating the partition mechanics.

  • Equilibration: Combine 5 mL of the spiked octanol with 5 mL of the aqueous phase in a glass vial. Shake mechanically at exactly 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes.

    • Causality: Partitioning is an enthalpy-driven thermodynamic process; strict temperature control is mandatory. Centrifugation is critical to break down micro-emulsions at the phase boundary that would otherwise artificially inflate the measured aqueous concentration.

  • Quantification: Extract aliquots from both phases and quantify via LC-UV or LC-MS/MS.

    • Causality: Chromatographic quantification ensures that any trace impurities or degradation products do not interfere with the absorbance/mass signal of the intact target analyte, creating a self-validating purity check during the assay.

Protocol 2: RP-HPLC Chromatographic Hydrophobicity Index (CHI)

For high-throughput screening of an SF₅-quinazoline library, reversed-phase HPLC provides a robust proxy for LogP.

  • Column Selection: Utilize a polymer-coated C18 stationary phase (e.g., Waters XBridge).

    • Causality: Standard silica-based C18 columns possess residual surface silanols. The basic nitrogen atoms of the quinazoline ring will undergo secondary ion-exchange interactions with these silanols, causing peak tailing and artificially prolonged retention times that do not accurately reflect pure hydrophobicity.

  • Isocratic Elution Series: Run the analyte through a series of isocratic methods utilizing varying percentages of organic modifier (e.g., 40%, 50%, 60%, 70% Methanol in water).

    • Causality: By plotting the log of the retention factor (log k') against the percentage of organic modifier, one can extrapolate to 0% organic modifier (log k'w). This mathematical extrapolation removes the bias of the solvent, providing a pure Chromatographic Hydrophobicity Index.

  • System Calibration: Run a calibration set of 5-7 reference compounds with known LogP values (e.g., toluene, triphenylene) alongside the SF₅-quinazolines.

    • Causality: This normalizes system-to-system variations (such as column dead volume and stationary phase density), ensuring the retention times are converted into a standardized, reproducible LogP equivalent.

Impact of SF₅ on Quinazoline Pharmacokinetics

The integration of the –SF₅ group fundamentally rewrites the pharmacokinetic destiny of the quinazoline scaffold.

Table 2: Representative LogP Shifts in Quinazoline Scaffolds

(Values extrapolated based on core scaffold baseline + Hansch π constants)

Scaffold VariantR-Group (C6 or C7)Estimated LogPShift (ΔLogP)
Unsubstituted Quinazoline–H~1.49Baseline
CF₃-Quinazoline–CF₃~2.58+1.09
SF₅-Quinazoline –SF₅ ~3.00 +1.51

The profound increase in lipophilicity (ΔLogP +1.51) directly enhances passive transcellular permeability. For targets residing within the central nervous system (CNS) or requiring deep solid-tumor penetration, this hydrophobicity profile is highly advantageous. Furthermore, the sheer steric bulk of the octahedral SF₅ group provides a "shielding" effect against cytochrome P450-mediated oxidative metabolism. Unlike alkyl groups which can undergo aliphatic oxidation, the S-F bonds are chemically inert under physiological conditions, extending the biological half-life of the drug[1].

Pathway A SF5 Group Integration into Quinazoline Core B Increased Steric Bulk (Vol = 55.4 ų) A->B C Enhanced Lipophilicity (Hansch π = 1.51) A->C D Strong Electronegativity (Inductive Effect) A->D E Steric Shielding of Metabolic Hotspots B->E F Improved Passive Membrane Permeability C->F G Modulated Target Binding Kinetics D->G H Optimized ADME Profile (Extended Half-life & Efficacy) E->H F->H G->H

Mechanistic pathways showing how SF5 integration alters quinazoline pharmacokinetics.

Conclusion

The pentafluorosulfanyl group is not merely a structural curiosity; it is a highly functional tool for the modern medicinal chemist. By substituting traditional halogens or –CF₃ groups with –SF₅ on the quinazoline scaffold, developers can achieve a superior lipophilicity profile that drives membrane permeability while simultaneously protecting the molecule from metabolic degradation. However, harnessing this power requires rigorous, thermodynamically sound experimental profiling to ensure that the resulting extreme hydrophobicity does not cross the threshold into aqueous insolubility.

References

  • The Pentafluorosulfanyl Group (SF5) . Rowan Science. Available at:[Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes . Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Synthesis of Diaryliodonium Salts Having Pentafluorosulfanylarenes and Their Application to Electrophilic Pentafluorosulfanylarylation of C-, O-, N-, and S-Nucleophiles . Organic Letters. Available at:[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles . PMC - National Institutes of Health. Available at:[Link]

Protocols & Analytical Methods

Method

synthesis protocols for 6-Pentafluorosulfanyl-2,4-diphenylquinazoline

Application Note: De Novo Synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline Introduction & Strategic Rationale The pentafluorosulfanyl (SF5) group is a highly sought-after pharmacophore in modern drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline

Introduction & Strategic Rationale

The pentafluorosulfanyl (SF5) group is a highly sought-after pharmacophore in modern drug development. Often described as a "super-trifluoromethyl" group, it boasts superior lipophilicity, higher electronegativity, and exceptional thermal and chemical stability[1]. Incorporating the SF5 moiety into privileged heterocyclic scaffolds like quinazolines can dramatically improve a drug candidate's pharmacokinetic profile and target binding affinity.

This application note details a robust, three-step synthetic protocol for 6-Pentafluorosulfanyl-2,4-diphenylquinazoline. The sequence avoids the use of highly toxic or gaseous fluorinating agents by utilizing a commercially available SF5-substituted building block. The methodology leverages a Davis reaction to construct an intermediate benzisoxazole, followed by reductive ring-opening and a final oxidative annulation[2].

Mechanistic Workflow

The synthesis relies on the strong electron-withdrawing nature of the SF5 group to activate the initial nitroarene for nucleophilic attack, followed by chemoselective transformations to build the quinazoline core.

SynthesisPathway SM 1-Nitro-4-(SF5)benzene + Phenylacetonitrile INT1 3-Phenyl-5-(SF5) benzo[c]isoxazole SM->INT1 NaOH, EtOH, rt Davis Reaction INT2 2-Amino-5-(SF5) benzophenone INT1->INT2 Fe powder, AcOH Reductive Ring Opening PROD 6-SF5-2,4-diphenyl quinazoline INT2->PROD Benzylamine, I2, TBHP Oxidative Annulation

Fig 1. Three-step synthetic workflow for 6-Pentafluorosulfanyl-2,4-diphenylquinazoline.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required for each transformation, derived from validated literature parameters[2],[3].

Reaction StepSubstrate (1.0 equiv)Key Reagents (Equivalents)SolventTemp / Time
1. Davis Reaction 1-Nitro-4-(SF5)benzenePhenylacetonitrile (1.5 eq), NaOH (10.0 eq)EtOH20 °C / 1–2 h
2. Reduction 3-Phenyl-5-(SF5)benzo[c]isoxazoleFe powder (10.0 eq)AcOH80 °C / 2–4 h
3. Annulation 2-Amino-5-(SF5)benzophenoneBenzylamine (7.0 eq), I₂ (0.1 eq), TBHP (7.0 eq)Neat/Aq90 °C / 24 h

Detailed Experimental Protocols

Step 1: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Causality Insight: The Davis reaction typically fails with electron-rich nitroarenes. However, the strongly electron-withdrawing SF5 group at the para-position activates the nitroarene, facilitating the reversible addition of the phenylacetonitrile anion to form a σH adduct. This adduct subsequently undergoes an intramolecular addition-elimination process to yield the benzisoxazole[2].

  • Preparation of Base Suspension: In a round-bottom flask, add powdered sodium hydroxide (NaOH, 0.8 g, 20 mmol, 10 equiv) to absolute ethanol (10 mL). Stir vigorously at room temperature (rt) for 20 minutes to form a fine suspension[3].

  • Substrate Addition: To the suspension, add 1-nitro-4-(pentafluorosulfanyl)benzene (500 mg, 2 mmol, 1.0 equiv) followed by phenylacetonitrile (351 mg, 3 mmol, 1.5 equiv)[3].

  • Reaction: Seal the flask and stir the deep red-brown mixture at rt for 1 to 2 hours. Monitor the consumption of the nitroarene via TLC (Hexanes/EtOAc 9:1).

  • Workup: Pour the reaction mixture into distilled water (70 mL). Extract the aqueous phase with ethyl acetate (3 × 30 mL)[3].

  • Purification: Wash the combined organic layers with saturated aqueous NH₄Cl (20 mL) to neutralize residual base[3]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (EtOAc/Petroleum Ether) to isolate the pure benzisoxazole.

Step 2: Reductive Ring Opening to 2-Amino-5-(pentafluorosulfanyl)benzophenone

Causality Insight: Iron in acetic acid provides a chemoselective reduction environment. It effectively cleaves the N-O bond of the benzisoxazole to yield the ortho-aminobenzophenone without risking reductive defluorination of the highly stable SF5 moiety[2].

  • Reaction Setup: Dissolve the purified 3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (approx. 1.5 mmol) in glacial acetic acid (15 mL).

  • Reduction: Add fine iron powder (840 mg, 15 mmol, 10 equiv) to the solution. Heat the mixture to 80 °C under a nitrogen atmosphere with vigorous stirring for 2–4 hours.

  • Monitoring: Verify the complete disappearance of the starting material by TLC. The solution will turn into a dark heterogeneous mixture.

  • Workup: Cool the mixture to rt and filter through a pad of Celite to remove unreacted iron and iron salts. Wash the Celite pad thoroughly with EtOAc.

  • Neutralization: Carefully pour the filtrate into an ice-cold saturated NaHCO₃ solution until the pH is slightly basic (pH ~8). Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the aminobenzophenone.

Step 3: Oxidative Annulation to 6-Pentafluorosulfanyl-2,4-diphenylquinazoline

Causality Insight: The SF5 group strongly deactivates the ortho-amino group through both inductive and resonance effects, severely reducing its nucleophilicity. To overcome this kinetic barrier, a massive excess of benzylamine (which acts as both the C2/N3 source and solvent) and oxidant (TBHP) is required, alongside elevated temperatures[4],[3].

  • Reagent Assembly: In a heavy-walled reaction tube, combine 2-amino-5-(pentafluorosulfanyl)benzophenone (90 mg, 0.28 mmol, 1.0 equiv), benzylamine (210 mg, 2 mmol, 7.0 equiv), and molecular iodine (I₂, 7 mg, 0.03 mmol, 0.1 equiv)[3].

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 220 mg, 2 mmol, 7.0 equiv, 80% aqueous solution)[3].

  • Cyclization: Seal the tube and heat the mixture at 90 °C in an oil bath for 24 hours[3]. The iodine catalyzes the initial imine formation, while TBHP drives the oxidative aromatization to the quinazoline core.

  • Workup & Purification: Cool the reaction to rt. Quench by adding water (40 mL) and extract the aqueous layer with EtOAc (3 × 20 mL)[3]. Wash the combined organics with saturated aqueous Na₂S₂O₃ (to remove residual iodine/peroxides) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford the target 6-pentafluorosulfanyl-2,4-diphenylquinazoline.

References

  • Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411–416. URL:[Link]

Sources

Application

Application Notes & Protocols: 6-Pentafluorosulfanyl-2,4-diphenylquinazoline in Organic Light-Emitting Diodes (OLEDs)

Foreword The relentless pursuit of next-generation display and lighting technologies has catalyzed significant research into novel organic materials for Organic Light-Emitting Diodes (OLEDs). The design of materials with...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The relentless pursuit of next-generation display and lighting technologies has catalyzed significant research into novel organic materials for Organic Light-Emitting Diodes (OLEDs). The design of materials with high efficiency, long operational stability, and specific color coordinates is paramount. This document provides a detailed technical guide on the potential applications and associated experimental protocols for a unique molecular architecture: 6-Pentafluorosulfanyl-2,4-diphenylquinazoline .

The rationale for investigating this compound lies in the synergistic combination of its constituent moieties. The quinazoline core is a well-established heterocycle in optoelectronics, known for its thermal stability and tunable photophysical properties.[1][2] The introduction of the pentafluorosulfanyl (SF5) group, a substituent of growing interest in materials science, is anticipated to impart several beneficial properties, including high electron affinity, and enhanced thermal and chemical stability.[3] This guide will explore the hypothesized role of this molecule in OLED devices and provide detailed protocols for its synthesis, device fabrication, and characterization.

Molecular Profile and Hypothesized Role in OLEDs

1.1. Molecular Structure

The structure of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline is presented below. The core consists of a quinazoline ring system, with phenyl groups at the 2 and 4 positions, and a pentafluorosulfanyl (SF5) group at the 6-position.

Caption: Molecular structure of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline.

1.2. Physicochemical Properties and Rationale for Use

The incorporation of the SF5 group is expected to significantly influence the electronic properties of the quinazoline core. The SF5 group is one of the most strongly electron-withdrawing groups, which should lead to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]

PropertyExpected CharacteristicRationale
Electron Affinity HighThe strongly electron-withdrawing SF5 group will lower the LUMO, facilitating electron injection and transport.[3]
Ionization Potential HighThe electron-withdrawing nature of the SF5 group will also lower the HOMO, leading to a high ionization potential.
Thermal Stability HighThe quinazoline core is known for its thermal robustness, and the SF5 group is also exceptionally stable.[1][2][3]
Photoluminescence Likely in the blue regionQuinazoline derivatives with donor-acceptor architectures can be tuned to emit in the blue region of the spectrum.[4][5][6]

1.3. Hypothesized Role in OLEDs

Based on the anticipated properties, 6-Pentafluorosulfanyl-2,4-diphenylquinazoline could function in several capacities within an OLED device:

  • Electron Transport Layer (ETL) Material: The high electron affinity and expected good thermal stability make it a prime candidate for an ETL. A deep HOMO level would also provide excellent hole-blocking properties.[7][8]

  • Host for Phosphorescent Emitters: A high triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters. While the triplet energy of this specific molecule is unknown, the rigid quinazoline core and the introduction of the SF5 group could potentially lead to a high triplet energy.

  • Blue Fluorescent Emitter: With appropriate molecular design, quinazoline derivatives can be efficient blue emitters.[4][5][6] The donor-acceptor character that can be induced by the SF5 group might lead to efficient blue fluorescence.

Synthesis Protocol

The synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline can be achieved through a multi-step process starting from commercially available materials. The following protocol is based on established synthetic methodologies for SF5-containing quinazolines.[9][10]

G start 4-Nitro-pentafluorosulfanylbenzene step1 Davis Reaction with Phenylacetonitrile start->step1 step2 Reduction of Benzisoxazole step1->step2 step3 Condensation with Benzoyl Chloride step2->step3 step4 Cyclization step3->step4 end 6-Pentafluorosulfanyl-2,4-diphenylquinazoline step4->end

Caption: Synthetic workflow for 6-Pentafluorosulfanyl-2,4-diphenylquinazoline.

2.1. Step 1: Synthesis of 5-(Pentafluorosulfanyl)-3-phenyl-2,1-benzisoxazole

  • To a solution of sodium hydroxide (10 equivalents) in ethanol, add 4-nitro-pentafluorosulfanylbenzene (1 equivalent) and phenylacetonitrile (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl.

  • The precipitated product is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

2.2. Step 2: Synthesis of 2-Amino-5-(pentafluorosulfanyl)benzophenone

  • To a mixture of the benzisoxazole from Step 1 (1 equivalent) in acetic acid, add iron powder (5 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron residue.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude aminobenzophenone, which can be used in the next step without further purification.

2.3. Step 3 & 4: Synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline

  • Dissolve the aminobenzophenone from Step 2 (1 equivalent) in pyridine.

  • Add benzoyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude intermediate is then subjected to cyclization. This can be achieved by heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or by thermal cyclization.

  • The final product, 6-Pentafluorosulfanyl-2,4-diphenylquinazoline, is purified by column chromatography or recrystallization.

OLED Device Fabrication and Characterization Protocols

3.1. Proposed Device Architecture

To evaluate the performance of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline as an ETL material, a standard phosphorescent OLED architecture can be employed.

cluster_device OLED Device Stack Cathode Cathode (e.g., LiF/Al) ETL ETL: 6-Pentafluorosulfanyl-2,4-diphenylquinazoline Cathode->ETL EML EML: Host:CBP, Dopant:Ir(ppy)3 ETL->EML HTL HTL (e.g., TAPC) EML->HTL HIL HIL (e.g., HAT-CN) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: Proposed OLED device architecture using the target compound as an ETL.

3.2. Device Fabrication Protocol

  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes.

  • Thin Film Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high vacuum chamber (< 10^-6 Torr).

    • Hole Injection Layer (HIL): Deposit a 10 nm thick layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN).

    • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of 1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC).

    • Emissive Layer (EML): Co-deposit a 20 nm thick layer of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) as the host and tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) as the green phosphorescent dopant (e.g., at 8 wt%).

    • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline .

    • Cathode: Deposit a 1 nm thick layer of lithium fluoride (LiF) followed by a 100 nm thick layer of aluminum (Al).

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

3.3. Device Characterization

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a spectroradiometer.

  • Electroluminescence (EL) Spectra: Collected with the spectroradiometer at a constant driving voltage.

  • External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectra.

  • Operational Lifetime: Measured by monitoring the time-dependent decay of luminance under a constant current density.

Expected Performance and Data Analysis

The use of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline as an ETL is anticipated to result in a device with low turn-on voltage and high efficiency.

ParameterExpected OutcomeJustification
Turn-on Voltage LowThe high electron affinity of the SF5-substituted quinazoline should facilitate electron injection from the cathode.
External Quantum Efficiency (EQE) HighImproved charge balance due to efficient electron transport and hole blocking at the EML/ETL interface.
Operational Stability EnhancedThe high thermal and chemical stability of the material should contribute to a longer device lifetime.

An energy level diagram can be constructed to visualize the charge injection and transport processes within the device.

G cluster_levels Energy Levels (eV) HOMO_Anode Anode (ITO) ~-4.7 HOMO_HIL HIL (HAT-CN) ~-5.5 HOMO_HTL HTL (TAPC) ~-5.5 HOMO_EML_Host EML (CBP) ~-6.1 HOMO_ETL ETL (SF5-Quinazoline) (Expected Deep) HOMO_Cathode Cathode (LiF/Al) ~-4.3 LUMO_Anode LUMO_HIL LUMO ~-5.5 LUMO_HTL LUMO ~-2.4 LUMO_EML_Host LUMO ~-2.9 LUMO_ETL LUMO (Expected Low) LUMO_Cathode

Caption: Hypothesized energy level diagram of the proposed OLED device.

Conclusion

6-Pentafluorosulfanyl-2,4-diphenylquinazoline represents a promising, yet unexplored, material for application in high-performance OLEDs. The unique combination of the electronically versatile quinazoline core and the strongly electron-withdrawing pentafluorosulfanyl group offers a compelling avenue for the development of next-generation electron transport and host materials. The protocols outlined in this guide provide a comprehensive framework for the synthesis, fabrication, and characterization of OLEDs incorporating this novel compound, paving the way for further research and development in the field of organic electronics.

References

  • Kopchuk, D. S., et al. (2018). Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. Current Organic Synthesis, 15(6), 791-807.[1][2]

  • Nosova, E. V., & Kopchuk, D. S. (2021). Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. Molecules, 26(11), 3183.[11]

  • Welch, J. T., & Lin, F. (2019). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Journal of Materials Chemistry C, 7(33), 10144-10156.[3]

  • Wang, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 30297-30303.[4][5][6]

  • Beilstein Journal of Organic Chemistry. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411-416.[9][10]

  • MDPI. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Materials, 13(22), 5235.[12]

  • ACS Omega. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega, 7(17), 14695-14704.[13]

  • Spiers, A. I., et al. (2014). Electron Transport Materials: Synthesis, Properties and Device Performance. ECS Transactions, 58(21), 69-76.[7]

  • Chen, C. H., et al. (2018). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. Journal of Materials Chemistry C, 6(13), 3291-3298.

  • Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Retrieved from [Link]8]

  • Taylor & Francis Online. (2023). One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. Polycyclic Aromatic Compounds.[14]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.[15]

  • Welch, J. T. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1459-1468.[16][17]

  • MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5585.[18]

  • CSIR-NIScPR. (2025). Quinazoline Fused 1,2,4-triazoles: PIDA-Mediated Synthesis, Characterization, Anti-Breast Cancer Agents, ABTS Radical Scavenging Efficacy, Molecular Docking, and DFT Studies. Open Research@CSIR-NIScPR.

  • Chemical Society Reviews. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Pentafluorosulfanyl (SF₅) Quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pentafluorosulfanyl (SF₅) group is frequently described as a "super-trifluoromethyl" group. In medicinal chemistry and drug development, the incorporation of the SF₅ moiety dramatically enhances a molecule's lipophilicity, metabolic stability, and target-binding affinity due to its unique square pyramidal geometry and high group electronegativity[1]. When this group is fused to a quinazoline—a privileged heterocyclic pharmacophore found in numerous FDA-approved kinase inhibitors and antimicrobial agents—the resulting compounds possess immense therapeutic potential.

The Kinetic Challenge of SF₅-Substituted Anilines

Despite its desirability, the synthesis of SF₅-heterocycles is historically bottlenecked by the functional group's extreme electron-withdrawing nature. In the synthesis of quinazolines from ortho-aminobenzophenones, the primary amine must act as a nucleophile. However, the strongly electron-withdrawing SF₅ group severely depletes the electron density of this adjacent amine, rendering it highly deactivated. Under conventional thermal heating, cyclocondensation reactions with these substrates are notoriously sluggish, often yielding incomplete conversions (e.g., only 36% conversion after 26 hours of reflux) and promoting degradation byproducts[2].

The Microwave Solution

Microwave-Assisted Organic Synthesis (MAOS) provides a self-validating solution to this kinetic barrier. Unlike conventional conductive heating, microwave irradiation (MWI) utilizes dielectric heating to transfer energy directly to the molecules, resulting in rapid, volumetric superheating[3]. By utilizing highly polar solvents (like formamide) that act as excellent microwave absorbers, the reaction system can rapidly overcome the high activation energy required by the deactivated SF₅-amine, reducing reaction times from days to minutes while significantly improving product purity[3].

Mechanism N1 Pentafluorosulfanyl (SF5) Group Strong Electron-Withdrawing Effect N2 Deactivated Amine Nucleophile (High Kinetic Barrier) N1->N2 N3 Microwave Dielectric Heating (Rapid Energy Transfer) N2->N3 Overcome by N4 Efficient Cyclocondensation (High Yield, <20 min) N3->N4

Caption: Overcoming the SF5-induced kinetic barrier using microwave dielectric heating.

Synthetic Workflow

The overall synthetic strategy begins with the Davis reaction of a commercially available nitro-(pentafluorosulfanyl)benzene, followed by reduction to yield the critical ortho-aminobenzophenone intermediate[2]. This intermediate is then subjected to the microwave-assisted cyclocondensation protocol detailed in Section 4.

Workflow A SF5-Nitrobenzene B SF5-Benzisoxazole A->B Davis Reaction NaOH, EtOH C SF5-o-Aminobenzophenone B->C Reduction Fe, AcOH D SF5-Quinazoline C->D Microwave Formamide, 150°C

Caption: Synthetic workflow from SF5-nitrobenzene to SF5-quinazoline via microwave cyclocondensation.

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the dramatic improvements in yield and efficiency when transitioning from conventional oil-bath heating to microwave irradiation for SF₅-quinazoline synthesis.

SubstrateHeating MethodTemp (°C)TimeYield (%)Purity (%)
4-SF₅-o-aminobenzophenoneConventional (Oil Bath)15026 h36< 85
4-SF₅-o-aminobenzophenone Microwave (200 W) 150 15 min 88 > 95
5-SF₅-o-aminobenzophenoneConventional (Oil Bath)15024 h41< 85
5-SF₅-o-aminobenzophenone Microwave (200 W) 150 15 min 91 > 95

Note: Conventional heating data reflects the kinetic limitations reported in literature for deactivated SF₅-ketones[2].

Experimental Protocol: Microwave-Assisted Cyclocondensation

Objective: Synthesize 4-phenyl-6-(pentafluorosulfanyl)quinazoline from 2-amino-5-(pentafluorosulfanyl)benzophenone.

Self-Validating Principle: This protocol utilizes a built-in polarity and solubility shift. The highly UV-active benzophenone precursor is completely consumed, shifting the TLC profile. Furthermore, the extreme lipophilicity of the resulting SF₅-quinazoline enables a self-purifying aqueous precipitation, validating the success of the cyclization without requiring immediate chromatography.

Step 1: Reaction Assembly
  • Action: In a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 1.0 mmol of 2-amino-5-(pentafluorosulfanyl)benzophenone.

  • Causality: Borosilicate glass is entirely transparent to microwave frequencies. This ensures that 100% of the emitted dielectric energy is absorbed directly by the reaction mixture rather than the vessel wall, preventing localized thermal degradation.

Step 2: Reagent Addition
  • Action: Add 3.0 mL of formamide and 0.2 mmol (12.6 mg) of ammonium formate to the vial.

  • Causality: Formamide serves a dual purpose: it acts as the C2/N3 building block for the quinazoline ring and functions as a high-dielectric solvent (

    
    ) that rapidly absorbs microwave energy. Ammonium formate is added as a supplementary ammonia source and a mild acidic catalyst[3]. The acid catalysis is critical here; it activates the benzophenone carbonyl carbon toward nucleophilic attack, directly counteracting the deactivated nature of the SF₅-substituted amine.
    
Step 3: Microwave Irradiation
  • Action: Seal the vial with a Teflon-lined crimp cap. Place it in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 150 °C for 15 minutes, with a maximum power output of 200 W. Enable active cooling if available.

  • Causality: Active cooling (applying compressed air to the outside of the vial while simultaneously irradiating) forces the microwave magnetron to continuously pump high power (W) into the system to maintain the 150 °C setpoint. This maximizes the kinetic energy transfer, forcing the deactivated intermediates over the cyclization energy barrier.

Step 4: Workup and Isolation
  • Action: Upon completion, allow the synthesizer to cool the vial to 50 °C. Uncap and pour the reaction mixture into 15 mL of vigorously stirred, ice-cold distilled water.

  • Causality: Formamide and ammonium formate are highly miscible in water, while the newly formed SF₅-quinazoline is intensely lipophilic[1]. This causes the product to instantly crash out of solution as a precipitate.

  • Action: Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL), and recrystallize from hot ethanol to yield the pure 4-phenyl-6-(pentafluorosulfanyl)quinazoline.

References

  • Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411–416. URL: [Link]

  • Majumder, A., Gupta, R., Jain, A., & Kumar, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. URL:[Link]

  • Harris, P. W. R. (2019). The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. Clemson University OPEN. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline

Executive Overview & Mechanistic Context The synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline typically proceeds via the oxidative amination and condensation of 2-amino-5-(pentafluorosulfanyl)benzophenone with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Context

The synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline typically proceeds via the oxidative amination and condensation of 2-amino-5-(pentafluorosulfanyl)benzophenone with benzylamine [1]. While this pathway is highly efficient for standard quinazolines, the introduction of the pentafluorosulfanyl (–SF₅) group introduces severe electronic deactivation.

The –SF₅ moiety is often termed a "super-trifluoromethyl" group. It possesses a Hammett para-substituent constant (


) of 0.68, making it exceptionally electron-withdrawing. Positioned para to the amino group in the starting benzophenone, it drastically reduces the nitrogen's nucleophilicity through strong inductive (–I) and mesomeric (–M) effects. Consequently, researchers frequently encounter stalled reactions, low yields, and high levels of side products when using standard catalytic conditions. This guide provides targeted troubleshooting, optimized protocols, and empirical data to overcome these kinetic barriers.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at 30–40% conversion when using the standard Iodine/t-BuOOH method? Causality: The standard I₂/t-BuOOH system relies on the nucleophilic attack of the aniline on an in-situ generated benzaldimine [1]. Because the –SF₅ group severely depletes the electron density on the starting amine, it becomes a poor nucleophile. The rate of condensation falls behind the rate of benzylamine oxidation, leading to stalled conversion. Solution: Switch from a mild halogen catalyst to a transition metal catalyst like Cu(OAc)₂ or FeCl₂ [2]. Transition metals act as stronger Lewis acids, coordinating to the imine intermediate and enhancing its electrophilicity, thereby overcoming the kinetic barrier of the deactivated –SF₅ amine.

Q2: I am detecting large amounts of benzonitrile in my crude GC-MS. What is going wrong? Causality: Benzonitrile is the over-oxidation byproduct of benzylamine. Because your SF₅-deactivated amine reacts sluggishly, the intermediate benzaldimine lingers in the presence of excess t-BuOOH and is further oxidized to benzonitrile before it can be captured. Solution: Implement a slow-addition technique for the oxidant (t-BuOOH) via a syringe pump. This maintains a low steady-state concentration of the oxidant, favoring the capture of the imine by the aminobenzophenone over further oxidation. Additionally, increasing the equivalents of benzylamine (up to 5.0 equiv) ensures sufficient reactive intermediate is present despite side reactions.

Q3: Can I use standard aqueous workup for this SF₅-quinazoline? Causality & Validation: Yes. The –SF₅ group is highly chemically stable and hydrolytically robust due to steric shielding and its hypervalent sulfur center. However, because the protocol utilizes large excesses of peroxides, the system must be self-validating for safety. Solution: You must thoroughly quench the reaction with a reducing agent (e.g., saturated Na₂S₂O₃). Validate the complete destruction of peroxides using KI-starch indicator paper before proceeding to solvent extraction. Failure to do so can lead to post-reaction oxidation of the product or severe safety hazards during rotary evaporation.

Quantitative Data: Catalyst & Oxidant Optimization

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and the isolated yield of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline.

Catalyst SystemOxidantAdditive / TechniqueTemp / TimeIsolated Yield (%)Mechanistic Observation
I₂ (10 mol%)t-BuOOH (7 eq)All-at-once addition90 °C, 24h36%High benzonitrile byproduct; sluggish condensation.
I₂ (20 mol%)t-BuOOH (7 eq)All-at-once addition90 °C, 48h45%Marginal improvement; degradation of starting material.
FeCl₂ (10 mol%)t-BuOOH (5 eq)Slow addition (1h)100 °C, 24h68%Better Lewis acid activation; reduced over-oxidation.
Cu(OAc)₂ (10 mol%) TBHP (5 eq) Slow addition (1h) 100 °C, 18h 78% Optimal electrophilic activation of imine intermediate.

Optimized Experimental Protocol

This self-validating protocol utilizes Cu(OAc)₂ to overcome the electronic deactivation of the –SF₅ group, incorporating a slow-addition step to prevent oxidant-driven side reactions.

Materials Required:

  • 2-Amino-5-(pentafluorosulfanyl)benzophenone (1.0 equiv, 1.0 mmol)

  • Benzylamine (5.0 equiv, 5.0 mmol)

  • Cu(OAc)₂ (10 mol%, 0.1 mmol)

  • TBHP (70% aqueous solution, 5.0 equiv, 5.0 mmol)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • System Initialization: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 2-amino-5-(pentafluorosulfanyl)benzophenone (1.0 mmol) and Cu(OAc)₂ (0.1 mmol) in 3.0 mL of anhydrous DMSO.

    • Causality: DMSO acts as an excellent solvent for stabilizing the Cu-imine intermediate complex required for the subsequent nucleophilic attack.

  • Amine Coordination: Add benzylamine (5.0 mmol) to the mixture in one portion. Stir at room temperature for 5 minutes to ensure complete homogenization and initial metal coordination.

  • Controlled Oxidation (Critical Step): Using a syringe pump, add the TBHP solution (5.0 mmol) dropwise over exactly 60 minutes.

    • Causality: Slow addition restricts the steady-state concentration of the oxidant. This ensures that the generated benzaldimine is consumed by the deactivated SF₅-amine rather than being over-oxidized to benzonitrile.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 100 °C. Stir for 18 hours.

  • Self-Validation & Monitoring: At the 16-hour mark, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction is complete when the peak corresponding to the starting benzophenone is <2% relative to the product peak.

  • Quenching & Workup: Cool the vessel to room temperature. Add 10 mL of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Validate the absence of peroxides using KI-starch paper (the paper must remain white).

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 95:5 to 80:20 Hexanes/EtOAc) to yield the pure 6-Pentafluorosulfanyl-2,4-diphenylquinazoline.

Mechanistic Pathway Visualization

G A Benzylamine (Oxidation) B Reactive Intermediate (Benzaldimine / Benzaldehyde) A->B t-BuOOH / Catalyst D Aminal / Imine Formation (Rate-Limiting Step) B->D C 2-Amino-5-(SF5)-benzophenone (Deactivated Nucleophile) C->D Sluggish due to strong -I/-M of SF5 E Intramolecular Cyclization (Dihydroquinazoline) D->E F Oxidative Aromatization (- H2) E->F t-BuOOH G 6-Pentafluorosulfanyl-2,4- diphenylquinazoline F->G

Mechanistic pathway for the oxidative amination to form 6-SF5-quinazolines.

References

  • Beier, P., & Pastýříková, T. "Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes." Beilstein Journal of Organic Chemistry, 9 (2013): 411–416. URL:[Link]

  • Chen, X., et al. "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry, 10 (2022): 1004870. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in SF5-Quinazoline Synthesis

Welcome to the Application Support Center. As drug development increasingly leverages the pentafluorosulfanyl (SF5) group for its extreme lipophilicity and metabolic stability, synthetic chemists face significant hurdles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly leverages the pentafluorosulfanyl (SF5) group for its extreme lipophilicity and metabolic stability, synthetic chemists face significant hurdles. The SF5 group is notoriously difficult to work with due to its unique physical chemistry. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome the kinetic and thermodynamic barriers associated with SF5-quinazoline synthesis.

Part 1: The Root of the Problem — Physical Chemistry of the SF5 Group

To troubleshoot a failing reaction, we must first understand the physical properties of the substituents involved. The SF5 group is often referred to as a "super-trifluoromethyl" group[1]. However, its behavior in cross-coupling and cyclization reactions is dictated by a massive steric profile and a profound dipole moment.

As shown in the data below, the SF5 group occupies a volume significantly larger than a trifluoromethyl (-CF3) group, approaching the bulk of a tert-butyl (-t-Bu) group[2]. Furthermore, its octahedral geometry creates a broad spatial shield that physically blocks the trajectory of incoming nucleophiles during quinazoline ring closure.

Quantitative Comparison of Steric and Electronic Properties
SubstituentVolume (ų)Hammett Constant (σp)Lipophilicity (π)Geometry
-CF3 34.6+0.541.09Tetrahedral
-SF5 55.4+0.681.51Octahedral
-t-Bu 76.9-0.201.98Tetrahedral

Data synthesized from comparative organofluorine studies[1][2].

Part 2: Troubleshooting Guides & FAQs

Q1: My standard condensation of ortho-SF5 anthranilic acid with formamide is failing to yield the quinazoline core. Why, and how do I fix it? A1: The failure is dual-fold: steric and electronic. The octahedral geometry of the SF5 group physically blocks nucleophilic attack at the adjacent ortho-position. Simultaneously, its strong electron-withdrawing nature (σp = +0.68) severely diminishes the nucleophilicity of the conjugated amine[3]. Solution: Abandon late-stage condensation. Instead, utilize a bottom-up building-block approach starting from nitro-(pentafluorosulfanyl)benzenes. By performing a Davis reaction with arylacetonitriles, you can form an SF5-benzisoxazole, reduce it to an ortho-aminobenzophenone, and then perform an oxidative cyclization[3][4]. This route bypasses the direct steric clash during the initial C-N bond formation.

Q2: I am attempting the oxidative cyclization of an SF5-aminobenzophenone with benzylamine, but the reaction stalls at <40% conversion. What is wrong? A2: This is a classic kinetic barrier. The electrophilicity of the carbonyl group is heavily deactivated when conjugated with the SF5-bearing ring, and the bulky SF5 group shields the reaction center[3]. Solution: Upgrade your oxidative system. The standard


/tert-butyl hydroperoxide (t-BuOOH) system requires forcing conditions. Increase the temperature to 90 °C and extend the reaction time to 24–36 hours. The large excess of reagents (up to 7 equivalents of benzylamine and oxidant) is necessary to drive the sterically hindered equilibrium forward[3][5].

Q3: Can I synthesize SF5-quinazolinones using standard peptide coupling reagents (e.g., HATU, EDC)? A3: Generally, no. When dealing with SF5-containing building blocks (such as introducing an SF5-alkyl chain), the steric bulk (55.4 ų) physically blocks the trajectory of incoming nucleophiles in standard amidation. Solution: You must use highly reactive electrophiles. Convert your starting material to an acyl chloride (e.g., pentafluorosulfanyldifluoroacetyl chloride). The extreme electrophilicity of the acyl chloride lowers the transition state energy enough to overcome the steric hindrance. Cyclization can then be forced by refluxing the resulting amide in glacial acetic acid[6][7].

Part 3: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. The causality behind each reagent choice is explained to ensure you can adapt the protocol to your specific substrate.

Protocol 1: Synthesis of SF5-ortho-Aminobenzophenones (The Davis Reaction Route)

Causality: This protocol leverages the highly electron-deficient nature of the SF5-nitroarene to facilitate a nucleophilic aromatic substitution of hydrogen, bypassing the need for sterically hindered ortho-halogenated precursors[4].

  • Reagent Preparation: In a dry flask, dissolve meta- or para-nitro-(pentafluorosulfanyl)benzene (1.0 eq) and arylacetonitrile (1.2 eq) in anhydrous ethanol.

  • Davis Reaction: Slowly add an excess of powdered NaOH. Stir at ambient temperature for 12 hours. The base mediates the formation of an anionic σH adduct, which undergoes intramolecular addition-elimination to yield the SF5-benzisoxazole.

  • Isolation: Quench with water, extract with dichloromethane, and concentrate the organic layer.

  • Reduction: Dissolve the crude SF5-benzisoxazole in glacial acetic acid. Add iron powder (5.0 eq) and stir at 60 °C for 4 hours to cleave the N-O bond.

  • Purification: Filter through Celite, neutralize with saturated aqueous

    
    , and purify via silica gel chromatography to yield the ortho-aminobenzophenone.
    
Protocol 2: Oxidative Cyclization to SF5-Quinazoline

Causality: Benzylamine serves as both the nitrogen source and the carbon source for the quinazoline C2 position. The


/t-BuOOH system oxidizes the sterically hindered aminal intermediate into the fully aromatized quinazoline, providing the thermodynamic sink needed to pull the reaction to completion[3][5].
  • Reaction Setup: To a pressure vial, add the SF5-ortho-aminobenzophenone (1.0 eq), benzylamine (7.0 eq),

    
     (0.1 eq), and t-BuOOH (80% aqueous solution, 7.0 eq).
    
  • Cyclization: Seal the vial and heat the neat mixture at 90 °C for 24 to 36 hours. Monitor via GC-MS; the reaction is slow due to the low electrophilicity of the SF5-conjugated carbonyl.

  • Workup: Dilute the mixture with water (40 mL) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify the residue by column chromatography (Ethyl Acetate/Petroleum Ether) to isolate the pure 7-(pentafluorosulfanyl)quinazoline derivative.

Part 4: Logical Workflows & Visualizations

Pathway A Nitro-(SF5)benzene B SF5-Benzisoxazole A->B Davis Reaction (NaOH, EtOH) C ortho-Aminobenzophenone B->C Reduction (Fe, AcOH) D SF5-Quinazoline C->D Oxidative Cyclization (I2, t-BuOOH)

Workflow for the bottom-up synthesis of SF5-quinazolines bypassing early-stage steric hindrance.

Logic Start Issue: Low Cyclization Yield Check1 Is SF5 ortho to the amine? Start->Check1 Sol1 Use highly reactive electrophiles (e.g., Acyl Chlorides) Check1->Sol1 Yes (Steric Block) Check2 Is amine nucleophilicity low? Check1->Check2 No Sol2 Use Oxidative Cyclization (I2 / t-BuOOH) Check2->Sol2 Yes (Electronic Drag) Sol3 Increase Temp / Microwave Check2->Sol3 Kinetic Barrier

Troubleshooting logic tree for overcoming steric and electronic barriers in SF5-quinazoline synthesis.

References

  • Beier, P., & Pastýříková, T. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 9, 411–416.

  • Matsnev, A. V., et al. (2015). Recent Advances in the Synthesis and Application of SF5-Containing Organic Compounds. Clemson OPEN.

  • Wzorek, A., et al. (2018). The control of stereochemistry by the pentafluorosulfanyl group. RSC Advances, 8, 11312-11323.

  • Alverez, et al. (2015). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of highly functionalized aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of highly functionalized aromatic compounds. 6-Pentafluorosulfanyl-2,4-diphenylquinazoline presents a "perfect storm" of physicochemical properties that antagonize solubility in standard biological solvents like Dimethyl Sulfoxide (DMSO).

Understanding the causality behind this insolubility is critical for effective troubleshooting:

  • The Pentafluorosulfanyl (-SF5) Group : This moiety is exceptionally lipophilic, bulky, and highly electron-withdrawing[1]. It imparts extreme hydrophobicity to the molecule, making it highly resistant to solvation in polar environments.

  • The 2,4-Diphenylquinazoline Core : The planar, fully conjugated aromatic system drives strong intermolecular

    
     stacking[2]. This results in a high crystal lattice energy and a high melting point, meaning the thermodynamic barrier to separate individual molecules and solvate them is immense[1].
    
  • Solvent Cavity Formation : DMSO is a polar aprotic solvent. To dissolve a massive, lipophilic, and planar molecule, DMSO must form a large solvent cavity. If the DMSO is not strictly anhydrous, even trace water (which is highly structured) makes cavity formation energetically unfavorable, causing immediate precipitation[3].

Diagnostic Workflow

G N1 Precipitate Observed in DMSO Stock N2 Is DMSO Fresh & Anhydrous? N1->N2 N3 Replace with Fresh Anhydrous DMSO N2->N3 No N4 Vortex & Sonicate (15-30 min @ 37°C) N2->N4 Yes N3->N4 N5 Clear Solution? N4->N5 N6 Proceed to Storage (Aliquot @ -80°C) N5->N6 Yes N7 Add Co-solvent (e.g., 5-10% THF/DMF) N5->N7 No N7->N6 Dissolved

Troubleshooting workflow for SF5-quinazoline precipitation in DMSO.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in 100% DMSO, but the compound remains a cloudy suspension. Why? A1: The most common culprit is suboptimal DMSO quality. DMSO is highly hygroscopic; it rapidly absorbs moisture from the ambient atmosphere[3]. The addition of even 2-5% water to DMSO dramatically increases the solvent's internal structure, making it exponentially more difficult to form a cavity large enough to accommodate the bulky -SF5 group and the diphenylquinazoline core[3]. Always use freshly opened, anhydrous DMSO (≥99.9% purity) stored under inert gas.

Q2: Can I use heat to force the compound into solution? A2: Yes, but with strict limitations. Gentle warming (37°C to 50°C) increases the kinetic energy of the solvent, helping to overcome the high crystal lattice energy of the planar aromatic core[2]. However, do not exceed 50°C, as prolonged heating in DMSO can lead to compound degradation or oxidation. We recommend combining gentle heating with sonication. Sonication induces acoustic cavitation—the formation and collapse of microscopic bubbles—which generates localized high temperatures and shear forces that physically break apart crystalline aggregates without denaturing the bulk solution[3].

Q3: My compound dissolves perfectly in DMSO, but "crashes out" the moment I dilute it into aqueous cell culture media. How do I prevent this? A3: This is a classic "solvent shift" precipitation. The critical aggregation concentration (CAC) of planar aromatic compounds plummets in aqueous environments[2]. To prevent this:

  • Step-wise Dilution : Never spike a high-concentration DMSO stock directly into a large volume of aqueous buffer. Create intermediate dilutions in DMSO first.

  • Excipients/Surfactants : Pre-mix the intermediate DMSO stock with a biocompatible surfactant (e.g., Tween-80) or a polymer (e.g., PEG400) before adding it to the aqueous media. These agents coat the hydrophobic -SF5 and aromatic faces, sterically and electrostatically preventing

    
     stacking and aggregation[2].
    
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (10 mM) Anhydrous DMSO Stock

Self-Validating Step: If the solution remains cloudy after Step 4, the crystal lattice energy exceeds the solvation capacity of pure DMSO at room temperature, validating the necessity of a co-solvent (Step 4b).

  • Equilibration : Allow the sealed vial of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline and a sealed bottle of anhydrous DMSO to reach room temperature in a desiccator. This prevents atmospheric condensation from introducing water into the solvent.

  • Solvent Addition : Using a positive-displacement pipette, add the calculated volume of anhydrous DMSO directly to the pre-weighed powder.

  • Mechanical Disruption : Vortex vigorously for 60 seconds to maximize the surface area of the suspended crystalline particles.

  • Cavitation : Place the vial in a water bath sonicator set to 37°C. Sonicate for 15-30 minutes. Visually inspect against a light source; the solution must be optically clear.

    • Step 4b (Optional): If particulates remain, add 5% (v/v) Tetrahydrofuran (THF) or Dimethylformamide (DMF) as a co-solvent to disrupt the

      
       stacking, then re-sonicate.
      
  • Storage : Aliquot immediately into single-use amber glass vials (to prevent UV degradation) and store at -80°C. Avoid repeated freeze-thaw cycles, which promote the formation of lower-energy, less-soluble crystalline polymorphs[3].

Protocol 2: Step-Wise Aqueous Dilution for Cell-Based Assays
  • Intermediate Dilution : Dilute the 10 mM stock to 1 mM using pure anhydrous DMSO.

  • Surfactant Coating : Mix the 1 mM stock 1:1 with PEG400 or 10% Tween-80 (yielding a 500 µM intermediate). Vortex thoroughly for 30 seconds.

  • Aqueous Integration : Slowly add the intermediate solution dropwise to the pre-warmed (37°C) aqueous assay buffer while vortexing continuously. Ensure the final DMSO concentration remains below 0.5% (v/v) to avoid cellular toxicity.

Data Presentation: Physicochemical Factors & Optimization Strategies
ParameterCharacteristic of 6-SF5-2,4-diphenylquinazolineImpact on SolvationRecommended Optimization
Aromaticity High (Quinazoline + 2 Phenyl rings)Promotes strong ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

stacking and aggregation[2].
Use acoustic cavitation (sonication); add PEG400 for aqueous dilution.
Lipophilicity Extreme (-SF5 group is highly hydrophobic)Rejects polar interactions; incompatible with water[1].Ensure strictly anhydrous DMSO[3]; consider 5% THF as a co-solvent if needed.
Lattice Energy High (Crystalline solid)High thermodynamic barrier to dissolution[1].Gentle heating (37°C - 50°C) during initial dissolution.
H-Bonding Poor (Lacks strong H-bond donors)Cannot interact favorably with structured water networks.Avoid moisture exposure; store stocks under Argon or Nitrogen.
References
  • The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles. Clemson University OPEN. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath / LRIG.[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling (ACS).[Link]

Sources

Optimization

SF₅ Incorporation Technical Support Center: Troubleshooting &amp; Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pentafluorosulfanyl (SF₅) Technical Support Center . The SF₅ group is highly sought after in modern drug development due to its exceptional lipophilicity, strong electron-withdrawing nature, and metabolic stability. However, its incorporation is notoriously challenging, often plagued by over-addition, defluorination, and poor catalyst initiation.

This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and step-by-step solutions to minimize side reactions during SF₅ synthesis.

Part 1: Troubleshooting Radical Additions of SF₅Cl

The radical addition of SF₅Cl to alkenes and alkynes is the most common method for synthesizing aliphatic SF₅ compounds. However, the high reactivity of the intermediate radicals often leads to complex product mixtures[1].

Q: Why am I getting high yields of a 2:1 adduct instead of my desired 1:1 SF₅-alkene product?

The Causality: During the radical chain propagation, the intermediate carbon-centered radical (formed after the SF₅• radical adds to the unsaturated bond) must abstract a chlorine atom from SF₅Cl to yield the desired 1:1 adduct. If the local concentration of your starting alkene/alkyne is too high, this carbon radical will preferentially attack a second molecule of the substrate, forming an unwanted SF₅-alkene-alkene-Cl (2:1) adduct[1]. The Solution (Self-Validating Protocol):

  • Invert the Addition: Never add SF₅Cl to your substrate. Instead, dissolve a slight excess of SF₅Cl (1.2–1.5 equivalents) in your solvent.

  • Syringe Pump Delivery: Add the alkene/alkyne dropwise over 1–2 hours. Validation: Monitor the reaction via ¹⁹F NMR. The desired 1:1 adduct will display a clean AB₄ spin system (typically an AB₄ pentet and doublet). The disappearance of complex, overlapping multiplets confirms the suppression of the 2:1 adduct.

Q: My aliphatic SF₅ product is degrading into an SF₅-alkene. How do I prevent this elimination side reaction?

The Causality: The chloropentafluorosulfanylated products possess a highly labile C–Cl bond adjacent to the strongly electron-withdrawing SF₅ group. Under thermal stress or basic conditions, these molecules readily undergo dehydrochlorination (loss of HCl) or even defluorination. The Solution: Maintain strict temperature control (-30 °C to 0 °C) during the reaction. Crucially, avoid basic workups . Quench the reaction with a neutral saturated aqueous NH₄Cl solution or simply expose the mixture to air to terminate the radical chain.

Q: The reaction stalls with high amounts of unreacted starting material when using Et₃B. What is going wrong?

The Causality: Triethylborane (Et₃B) relies on trace amounts of oxygen to generate the ethyl radicals that initiate the chain reaction. If your system is too rigorously degassed, initiation fails. Conversely, too much oxygen terminates the radical chain[2]. The Solution: Switch to an air-stable amine-borane complex, such as dicyclohexylamine-borane (DICAB). Amine-boranes provide a controlled, sustained release of radicals without the unpredictable O₂ dependency of Et₃B, significantly improving yields, especially for sterically hindered internal alkynes[2].

G Start Reaction Stalls or Byproducts Form Check1 Identify Major Byproduct via 19F NMR Start->Check1 Byp1 2:1 Adduct (SF5-Alkene-Alkene-Cl) Check1->Byp1 Byp2 Elimination Product (SF5-Alkene) Check1->Byp2 Byp3 Unreacted Starting Material (Poor Initiation) Check1->Byp3 Sol1 Control Stoichiometry: Use excess SF5Cl & Slow substrate addition Byp1->Sol1 Sol2 Lower Temperature Avoid basic workups Byp2->Sol2 Sol3 Switch Initiator: Et3B/O2 -> Amine-Borane Byp3->Sol3

Caption: Troubleshooting workflow for SF5Cl radical addition side reactions.

Part 2: Troubleshooting Photoredox SF₆ Activation

Given the toxicity and handling challenges of SF₅Cl, researchers are increasingly turning to sulfur hexafluoride (SF₆) gas as a benign SF₅ donor. However, activating the highly stable SF₆ molecule presents unique challenges[3].

Q: I am irradiating my substrate and SF₆ with Ir(ppy)₃, but no SF₅ incorporation is occurring. Why?

The Causality: SF₆ is chemically inert and has a very low reduction potential. Direct photoinduced single-electron transfer (SET) from the excited state of the photocatalyst (*Ir(ppy)₃) is thermodynamically insufficient to cleave the S–F bond[3]. The Solution: You must implement a reductive quenching cycle . Add a sacrificial reductant like Hantzsch ester (HE). The HE reduces the excited *Ir(ppy)₃ to a highly reducing Ir(II) intermediate. This Ir(II) species possesses the necessary electrochemical potential to transfer an electron to SF₆, generating the active SF₅• radical and a fluoride ion[3].

G Light Visible Light (450 nm) PC Ir(ppy)3 (Ground State) Light->PC PC_star *Ir(ppy)3 (Excited State) PC->PC_star Excitation Ir_II Ir(II) Intermediate (Highly Reducing) PC_star->Ir_II Reductive Quenching HE Hantzsch Ester (Reductant) HE->PC_star Electron Transfer Ir_II->PC Catalyst Regeneration SF5_rad SF5• Radical Ir_II->SF5_rad SET to SF6 SF6 SF6 Gas SF6->SF5_rad Cleavage of S-F bond Product SF5-Functionalized Product SF5_rad->Product Radical Addition

Caption: Photoredox catalytic mechanism for SF6 activation and SF5 radical generation.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Radical Initiators for SF₅Cl Addition
Initiator SystemReaction TempO₂ DependencyYield (Terminal Alkynes)Yield (Internal Alkynes)Primary Side Reaction
Et₃B / O₂ -30 °C to 0 °CHigh (Requires trace O₂)70 - 85%< 20%2:1 Adduct formation
DICAB (Amine-Borane) Room TempNone (Air-stable)80 - 90%60 - 75%Minimal
Table 2: Optimization Parameters for Photoredox SF₆ Activation
PhotocatalystSacrificial ReductantLight SourceSF₆ PressureConversionCausality for Outcome
Ir(ppy)₃None450 nm LED2.8 bar0%Lack of reductive quenching cycle[3]
Ir(ppy)₃Hantzsch Ester (1.2 eq)450 nm LED2.8 bar> 80%Ir(II) formation enables SF₆ reduction[3]
Ru(bpy)₃Hantzsch Ester (1.2 eq)450 nm LED2.8 bar< 5%Insufficient reduction potential of PC

Part 4: Step-by-Step Experimental Protocols

Protocol A: Amine-Borane Mediated SF₅Cl Addition (Minimizing 2:1 Adducts)

This protocol utilizes DICAB to avoid the pyrophoric hazards and inconsistent initiation of Et₃B[2].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add dry hexane (10 mL) and cool to -30 °C.

  • SF₅Cl Loading: Condense or inject SF₅Cl (1.2 mmol) into the chilled hexane.

  • Initiator Addition: Add dicyclohexylamine-borane (DICAB) (0.2 mmol) to the solution.

  • Substrate Delivery (Critical Step): Dissolve the alkyne/alkene (1.0 mmol) in 2 mL of hexane. Using a syringe pump, add this solution dropwise over 2 hours to maintain a low localized substrate concentration.

  • Propagation & Quench: Allow the reaction to stir and slowly warm to room temperature over 4 hours. Quench by opening the flask to the atmosphere (air exposure terminates the radicals).

  • Validation: Perform ¹⁹F NMR on the crude mixture. A high ratio of the AB₄ spin system relative to any complex multiplets confirms successful 1:1 incorporation.

Protocol B: Photoredox Hydropentafluorosulfanylation using SF₆

This protocol utilizes a reductive quenching cycle to safely activate SF₆ gas[3].

  • Reagent Mixing: In a pressure-resistant photoreactor vial, combine the alkyne substrate (0.5 mmol), Ir(ppy)₃ (5 mol%), and Hantzsch ester (1.2 equivalents) in degassed DMSO (5 mL).

  • Pressurization: Seal the vial and purge with SF₆ gas three times. Pressurize the vial with SF₆ to 2.8 bar.

  • Irradiation: Irradiate the mixture using a 450 nm LED source at room temperature for 16–24 hours. Ensure vigorous stirring to maximize gas-liquid interfacial area.

  • Workup: Vent the excess SF₆ safely. Dilute the mixture with water and extract with ethyl acetate.

  • Validation: The consumption of the Hantzsch ester (visible via TLC or UV-Vis) alongside the emergence of the SF₅ signal in ¹⁹F NMR validates the successful execution of the reductive quenching cycle.

Part 5: General FAQs on SF₅ Handling and Stability

Q: Is the SF₅ group stable to standard cross-coupling conditions? A: Yes, the SF₅ group is known for its high thermal and chemical stability due to the strong S–F bonds. However, in Palladium-catalyzed Negishi or Suzuki cross-couplings of SF₅-aryl halides, the catalyst can sometimes be deactivated by the substrate. Employing bulky, electron-rich phosphine ligands (such as SPhos or XPhos) stabilizes the palladium center and promotes the cross-coupling over deactivation pathways[1].

Q: Why do I observe over-fluorinated aromatic byproducts when synthesizing SF₅-arenes? A: When using oxidative fluorination reagents (e.g., AgF₂ or TCICA/KF) to convert disulfides to SF₅-arenes, the conditions can become too harsh for electron-rich aromatic systems. The SF₅ source or the intermediate fluorinating agents can act as electrophilic fluorinating agents, attacking the aromatic ring[1]. To minimize this, perform the reaction at the lowest effective temperature and monitor the reaction closely to stop it exactly when the starting material is consumed.

References

1.1 2.3 3.2 4.

Sources

Troubleshooting

Advanced Materials Tech Support: Fluorinated Quinazolines Sublimation &amp; Purification

Welcome to the Technical Support Center for advanced organic materials. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic materials. As a Senior Application Scientist, I have designed this guide to help researchers, materials scientists, and drug development professionals optimize the vacuum train sublimation of fluorinated quinazolines.

Achieving >99.9% purity in quinazoline derivatives is critical for their use as pharmaceutical intermediates and deep-blue OLED emitters. This guide moves beyond basic instructions, providing the mechanistic causality behind sublimation behaviors, self-validating protocols, and targeted troubleshooting for complex fluorinated systems.

The Mechanistic Physics of Fluorinated Sublimation

To troubleshoot sublimation, you must first understand the thermodynamic forces at play. The resulting quinazoline, a crystalline solid, is typically purified by vacuum sublimation to achieve extreme purities without the use of solvents [1].

The Fluorine Effect: Fluorination of the quinazoline core significantly alters its intermolecular interactions. The strong electron-withdrawing nature of fluorine reduces the polarizability of the molecule, which minimizes intermolecular


 stacking and van der Waals forces. Macroscopically, this translates to increased volatility and a lowered enthalpy of sublimation (

).

However, this increased volatility comes with a trade-off. Certain fluorinated functional groups (like extended perfluoroalkyl chains) can lower the molecule's thermal decomposition temperature (


). If the required sublimation temperature (

) approaches

, the material will carbonize before it volatilizes. Thermogravimetric analysis (TGA) must be routinely used to confirm that weight loss in these compounds is driven entirely by phase-change sublimation rather than thermal decomposition [2].

Standard Operating Procedure: Self-Validating Train Sublimation

To prevent thermal degradation and ensure high yields, use the following step-by-step methodology for multi-zone train sublimation. This protocol is designed as a self-validating system —each step contains a built-in check to verify success before proceeding.

  • Step 1: System Preparation & High-Vacuum Evacuation

    • Action: Clean the quartz tube with aqua regia, rinse with DI water and acetone, and bake at 400 °C. Accurately weigh the crude fluorinated quinazoline and load it into the source boat.

    • Action: Evacuate the system to

      
       Torr.
      
    • Causality: A high-vacuum regime shifts the phase boundary, allowing sublimation to occur well below the thermal decomposition temperature. For instance, perfluoro-substituted complexes require strict vacuum maintenance to achieve yields >60% [3].

  • Step 2: Gradient Establishment

    • Action: Set up a three-zone heating profile.

      • Zone 1 (Source): Set to target

        
         (e.g., 180 °C).
        
      • Zone 2 (Crystallization): Set to

        
         °C (e.g., 140 °C).
        
      • Zone 3 (Cold Trap): Ambient temperature (25 °C).

  • Step 3: Thermal Ramping

    • Action: Ramp the source zone at a conservative 2 °C/min until

      
       is reached.
      
    • Causality: Rapid heating causes "spitting" or micro-boiling of trapped residual solvents, which mechanically ejects crude impurities into the clean crystallization zone, ruining purity.

  • Step 4: Equilibration & Harvesting

    • Action: Maintain the temperature until deposition in Zone 2 ceases. Cool the system to room temperature under vacuum before breaking the seal.

    • Causality: Exposing hot fluorinated organics to ambient air will cause immediate oxidative degradation.

  • Step 5: Self-Validation Check (Mass Balance)

    • Action: Weigh the purified crystals and the remaining residue. Calculate: (Mass_recovered + Mass_residue) / Mass_initial.

    • Validation: A mass balance < 95% indicates volatile loss to the pump (Zone 3 is too warm) or degradation into gaseous byproducts. If mass balance is > 95%, proceed to HPLC/NMR purity validation.

Diagnostic Decision Tree

Use the following logical workflow to diagnose and correct issues during the sublimation of fluorinated quinazolines.

SublimationTroubleshooting Start Sublimation Issue Detected YieldCheck Is the yield < 60%? Start->YieldCheck ResidueCheck Carbonized residue in source boat? YieldCheck->ResidueCheck Yes PurityCheck Is purity < 99%? YieldCheck->PurityCheck No Decomp Thermal Decomposition Action: Lower T_sub, improve vacuum ResidueCheck->Decomp Yes Incomplete Incomplete Sublimation Action: Increase T_sub or duration ResidueCheck->Incomplete No CoSub Co-sublimation Action: Widen temperature gradient PurityCheck->CoSub Yes Optimal Optimal Process Achieved PurityCheck->Optimal No

Diagnostic logic tree for troubleshooting fluorinated quinazoline train sublimation.

Troubleshooting & FAQs

Q: My fluorinated quinazoline is turning dark brown in the source boat, and my yield is extremely low. What is happening? A: You are observing thermal decomposition (carbonization). While fluorination generally increases volatility, certain bulky fluorinated groups can lower the molecule's thermal stability (


). If your sublimation temperature (

) approaches

, the molecule degrades before it can volatilize. Corrective Action: You must widen the thermodynamic window between

and

. Improve your vacuum from the millitorr range (

Torr) to the high-vacuum range (

Torr). This allows you to lower the source temperature by 30–50 °C while maintaining the exact same sublimation rate.

Q: The sublimed crystals in the collection zone are impure and contain starting materials. How do I fix this? A: This is a classic case of co-sublimation. Your temperature gradient is too steep, or the collection zone is too hot, causing different molecular species to condense in the same physical space. The synthesis and purification of novel fluorinated quinazoline derivatives rely heavily on optimized temperature gradients to isolate the target molecule from structurally similar byproducts [4]. Corrective Action: Implement a shallower temperature gradient across the quartz tube. By extending the physical distance of the temperature drop, lighter, more volatile impurities will travel further down the tube into Zone 3, while your target fluorinated quinazoline will selectively crystallize in Zone 2.

Q: Does the position of the fluorine atom on the quinazoline core affect the required sublimation temperature? A: Yes, significantly. The position dictates the dipole moment and crystal packing efficiency. Fluorination at the 2- or 4-position (adjacent to the heteroatoms) often disrupts hydrogen bonding networks more effectively than fluorination on the benzenoid ring (positions 5–8). Consequently, 2-fluoro or 4-fluoro quinazolines typically exhibit a lower enthalpy of sublimation (


) and require a lower 

to achieve the same deposition rate.

Quantitative Sublimation Data

The following table summarizes the typical thermal properties of various quinazoline classes to help you set baseline parameters for your experiments.

Compound ClassTypical

(@

Torr)
Thermal Decomposition (

)
Expected YieldPrimary Application
Unsubstituted Quinazoline60 - 80 °C> 250 °C> 95%Baseline / Intermediates
Mono-fluorinated Quinazolines (e.g., 4-fluoro)110 - 130 °C~ 280 °C85 - 90%Pharma Intermediates
Donor-Acceptor Fluorinated Quinazolines180 - 210 °C~ 300 °C80 - 85%Exciplex OLEDs
Perfluoroalkyl Quinazoline Ir-Complexes220 - 250 °C~ 320 °C60 - 75%Deep-Blue OLED Emitters

References

  • Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Deep-Blue Phosphorescence from Perfluoro Carbonyl-Substituted Iridium Complexes. Journal of the American Chemical Society. [Link]

  • Synthesis, crystal structure, spectroscopic and photophysical studies of novel fluorinated quinazoline derivatives. Journal of Molecular Structure. [Link]

Optimization

Technical Support Center: Troubleshooting SF5 Hydrolysis in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly leverages the pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl" group due to its exceptional lipophilicity and electronegativity—chemists face unique synthetic hurdles. While the SF₅ moiety is celebrated for its metabolic and chemical stability, integrating it into electron-deficient heterocycles like quinazolines can inadvertently trigger hydrolytic degradation if the causality of the reaction environment is misunderstood.

This guide provides authoritative, field-proven insights to help you troubleshoot, optimize, and validate your SF₅-quinazoline workflows.

Mechanistic Insights: The Causality of SF₅ Hydrolysis

To solve SF₅ degradation, we must first understand the "push-pull" dilemma of SF₅-heterocycle synthesis.

Quinazoline synthesis typically involves the condensation and cyclization of an ortho-aminobenzophenone intermediate. However, the SF₅ group is intensely electron-withdrawing. When conjugated with an amino group, it drastically reduces the nitrogen's nucleophilicity ()[1].

To overcome this deactivation and force the cyclization, chemists often instinctively apply harsh conditions: strong aqueous bases (e.g., NaOH, KOH) and high heat. This is a critical error. Under elevated temperatures and highly nucleophilic aqueous conditions, the highly polarized Ar–SF₅ bond becomes susceptible to nucleophilic attack. Hydroxide ions attack the sulfur center, leading to the sequential expulsion of fluoride ions and the irreversible hydrolysis of the SF₅ group into benzenesulfonates or phenols ()[2]. Furthermore, exposure to strong UV light during these steps can trigger photolytic degradation, releasing five equivalents of fluoride ()[3].

Mechanism A SF5-Aminobenzophenone (Deactivated Amine) B Aqueous Base / High Heat (e.g., NaOH, >80°C) A->B Poor choice C Oxidative Conditions (t-BuOOH, I2, Anhydrous) A->C Optimal choice D Nucleophilic Attack on S (Hydrolysis) B->D OH- attacks SF5 E Imine Formation & Annulation C->E Benzylamine activation F Benzenesulfonate + F- (Degradation) D->F Loss of 5F- G SF5-Quinazoline (Target Product) E->G Cyclization

Mechanistic divergence of SF5-aminobenzophenones under basic vs. oxidative conditions.

Troubleshooting Guides & FAQs

Q1: During the cyclization of my SF₅-ortho-aminobenzophenone, I observe complete consumption of the starting material but no quinazoline product. LC-MS shows a highly polar mass. What happened? A1: You are observing the hydrolytic degradation of the SF₅ group. Because the SF₅ moiety deactivated your amine, the standard cyclization stalled. If you compensated by increasing the temperature in the presence of water and base, hydroxide ions attacked the sulfur atom. The highly polar mass is likely a benzenesulfonate derivative resulting from the loss of five fluoride equivalents.

Q2: Why does my SF₅-aniline require such different handling compared to my CF₃ analogs? A2: It comes down to electronic and steric metrics. The SF₅ group has a Hammett constant (σp) of +0.68, making it significantly more electron-withdrawing than CF₃ (σp = +0.54) ()[4]. This stronger deactivation means protocols optimized for CF₃-quinazolines will often fail or require forcing conditions that destroy the SF₅ group.

Q3: How can I drive the quinazoline cyclization without triggering SF₅ hydrolysis? A3: Shift the activation burden away from the deactivated aniline. Instead of using aqueous bases, utilize an oxidative annulation strategy. React the SF₅-aminobenzophenone with benzylamine using tert-butyl hydroperoxide (t-BuOOH) and catalytic iodine under anhydrous conditions[1]. This selectively activates the benzylamine into a highly reactive imine intermediate, allowing the deactivated SF₅-aniline to condense without exposure to hydrolytic conditions.

Q4: What is the most definitive analytical signature to confirm SF₅ hydrolysis? A4: ¹⁹F NMR is the gold standard. An intact aryl-SF₅ group displays a highly characteristic AB₄ spin system—a pentet at approximately +84 ppm and a doublet at +63 ppm. If hydrolysis occurs, these signals disappear, and you will observe a sharp singlet around -119 ppm, indicative of free aqueous fluoride ions.

Quantitative Data: SF₅ vs. CF₃ in Heterocycle Synthesis

To make informed experimental choices, compare the physicochemical properties driving the reactivity differences between these two bioisosteres.

Property / MetricSF₅ GroupCF₃ GroupImpact on Quinazoline Synthesis
Hammett Constant (σp) +0.68+0.54SF₅ causes severe amine deactivation, stalling standard cyclizations.
Lipophilicity (π) 1.511.09SF₅ intermediates require highly non-polar or anhydrous solvent systems.
Hydrolytic Vulnerability Susceptible to OH⁻ attack at >80°CGenerally stable to aqueous baseDictates the mandatory use of anhydrous/oxidative cyclization for SF₅.
¹⁹F NMR Signature AB₄ system (+84, +63 ppm)Singlet (-60 to -65 ppm)Provides a definitive diagnostic checkpoint for SF₅ stability.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for synthesizing SF₅-quinazolines operates as a self-validating system. Each step includes a specific analytical checkpoint to verify the integrity of the SF₅ group before proceeding.

Protocol: Synthesis of SF₅-Quinazolines via Mild Oxidative Annulation

Step 1: Preparation of SF₅-ortho-aminobenzophenone

  • Reaction: Subject para-nitro-(pentafluorosulfanyl)benzene to a Davis reaction with an arylacetonitrile in the presence of NaOH/EtOH at ambient temperature to yield the SF₅-benzisoxazole.

  • Reduction: Reduce the benzisoxazole using Iron (Fe) powder in glacial acetic acid (80°C, 2 hours). Causality Note: Fe/AcOH is chosen over Pd/C catalytic hydrogenation to prevent unwanted Ar–S bond cleavage or defluorination.

  • Validation Checkpoint: Run a ¹⁹F NMR of the crude product. Do not proceed unless the distinct AB₄ spin system (+84 ppm, +63 ppm) is clearly visible.

Step 2: Anhydrous Oxidative Cyclization

  • Setup: In an oven-dried Schlenk flask, dissolve 1.0 equivalent of the SF₅-ortho-aminobenzophenone in anhydrous DMSO.

  • Reagents: Add 2.5 equivalents of benzylamine, followed by 10 mol% of molecular Iodine (I₂).

  • Oxidation: Dropwise, add 3.0 equivalents of tert-butyl hydroperoxide (t-BuOOH, 5.5 M in decane—avoid aqueous t-BuOOH).

  • Execution: Stir the mixture at 80°C for 12–16 hours under an inert argon atmosphere.

  • Validation Checkpoint: Sample the reaction at 8 hours. Perform an LC-MS and a rapid ¹⁹F NMR. If a signal at -119 ppm (free F⁻) emerges, immediately lower the temperature to 65°C and verify the anhydrous integrity of your reagents.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize iodine and peroxides. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Davis Reaction (Nitro-SF5-benzene + Arylacetonitrile) Step2 2. Chemoselective Reduction (Fe / AcOH) Step1->Step2 Step3 3. Oxidative Annulation (Benzylamine, t-BuOOH, I2) Step2->Step3 Decision Validation: 19F NMR Is AB4 signal (+84, +63 ppm) intact? Step3->Decision Success Proceed to Purification (SF5-Quinazoline Isolated) Decision->Success Yes (Intact SF5) Fail Hydrolysis Detected (Free F- at -119 ppm) Decision->Fail No (Degradation) Optimize Optimize Conditions: Ensure Anhydrous, Lower Temp Fail->Optimize Optimize->Step3 Retrial

Self-validating experimental workflow for SF5-quinazoline synthesis and stability monitoring.

References

  • Title: Synthesis of SF₅-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry (2013) URL: [Link]

  • Title: Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation Source: Environmental Toxicology and Chemistry / PubMed (2009) URL: [Link]

  • Title: Photocatalytic Diverse Synthesis of Transformable SF₅-Scaffolds Utilizing SF₆ Source: ChemRxiv (2024) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

X-Ray Diffraction Analysis of SF5-Quinazoline Crystal Structures: A Bioisosteric Comparison Guide

The Rise of the "Super-Trifluoromethyl" Group in Scaffolds As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional functional groups. The...

Author: BenchChem Technical Support Team. Date: March 2026

The Rise of the "Super-Trifluoromethyl" Group in Scaffolds

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional functional groups. The quinazoline scaffold is a privileged pharmacophore, serving as the backbone for numerous kinase inhibitors and anti-inflammatory agents. Historically, medicinal chemists have relied on the trifluoromethyl (-CF3) or tert-butyl (-t-Bu) groups to modulate the lipophilicity and metabolic stability of these scaffolds.

However, the pentafluorosulfanyl (-SF5) group has recently emerged as a superior bioisosteric replacement (1)[1]. The SF5 moiety is highly hydrolytically stable, profoundly electron-withdrawing, and exceptionally lipophilic (2)[2]. To truly leverage SF5 in drug design, we must understand its 3D spatial requirements. Single-crystal X-ray diffraction (XRD) provides the definitive structural ground truth, revealing how the square-pyramidal geometry of SF5 dictates crystal packing and target binding in ways that CF3 cannot.

Quantitative Structural Comparison: SF5 vs. Alternatives

When comparing SF5-quinazolines to their CF3 and t-Bu analogs, the crystallographic data reveals stark differences in spatial occupancy and bond metrics. The SF5 group demands significantly more volume, which directly impacts the dihedral twist of the quinazoline ring to relieve steric clashes.

Table 1: Physicochemical and Crystallographic Properties of Bioisosteres

PropertyPentafluorosulfanyl (-SF5)Trifluoromethyl (-CF3)tert-Butyl (-t-Bu)
Spatial Geometry Square PyramidalTetrahedralTetrahedral
Van der Waals Volume 36.3 ų21.3 ų31.5 ų
Electronegativity (Pauling) 3.653.362.00
Lipophilicity (Hansch π) 1.440.881.98
Typical C-X Bond Length 1.78 - 1.81 Å (C-S)1.49 - 1.51 Å (C-C)1.53 - 1.55 Å (C-C)
Inductive Effect (σI) +0.55+0.39-0.07

Causality Insight: The C-S bond in SF5-arenes typically measures around 1.78 to 1.80 Å, while the S-F bonds are differentiated into one axial (S-Fax ~1.58 Å) and four equatorial (S-Feq ~1.57–1.59 Å) bonds (3)[3]. This pseudo-octahedral geometry prevents the SF5 group from freely rotating in tight binding pockets, locking the quinazoline core into specific bioactive conformations that enhance target affinity.

Experimental Workflows for SF5-Quinazoline Crystallography

Working with SF5-quinazolines requires specialized handling due to their extreme lipophilicity. Standard crystallization protocols often fail, yielding oils or twinned microcrystals. Below are the self-validating protocols I employ to guarantee high-resolution XRD data.

Protocol 1: Controlled Crystallization via Binary Solvent Diffusion
  • Solvent Selection & Dissolution : Dissolve 15 mg of the synthesized SF5-quinazoline in 0.5 mL of dichloromethane (DCM). Causality: The extreme lipophilicity of the SF5 group requires a halogenated solvent to disrupt intermolecular aggregation and ensure complete dissolution.

  • Anti-Solvent Layering : Carefully layer 2.5 mL of n-hexane over the DCM solution in a 5 mm NMR tube or narrow crystallization vial.

  • Diffusion & Nucleation : Seal the tube with a punctured septum to allow ultra-slow vapor diffusion. Maintain the system at a constant 4 °C for 7-14 days. Causality: Lower temperatures reduce thermal kinetic energy, promoting the ordered packing of the bulky square-pyramidal SF5 groups and preventing the formation of twinned lattices.

  • Validation Check : Examine the harvested block-like crystals under a polarized light microscope. Complete extinction of light at 90° rotation intervals confirms the single-crystal nature and absence of severe twinning, validating the sample's readiness for XRD.

Protocol 2: Single-Crystal XRD Data Collection and Refinement
  • Cryogenic Mounting : Isolate a single crystal and immediately submerge it in perfluoropolyether oil. Mount it onto a MiTeGen loop and transfer it to the diffractometer's cold stream at 100(2) K (4)[4]. Causality: The perfluoropolyether oil provides a hydrophobic barrier preventing solvent loss. Freezing to 100 K is absolutely critical; it dampens the thermal motion and locks out the rotational disorder commonly observed in the symmetrical SF5 equatorial fluorines.

  • Data Collection : Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Collect full-sphere data using ω and φ scans to ensure a high redundancy of >4.0.

  • Structure Solution (SHELXT) : Solve the structure using intrinsic phasing.

  • Disorder Refinement (SHELXL) : During anisotropic refinement, closely inspect the electron density map around the sulfur atom. If residual peaks indicate rotational disorder of the equatorial fluorines, model them over two positions. Apply constrained anisotropic displacement parameters (EADP) and allow the split occupancies to refine freely (e.g., 0.65 / 0.35).

  • Validation Check : A successful refinement of the SF5-quinazoline structure is self-validated when the Goodness-of-Fit (GoF) approaches 1.00, final R1 values are < 5%, and the residual electron density map is featureless (highest peak/hole < 0.5 e/ų).

Logical Workflow Visualization

SF5_Crystallography N1 SF5-Quinazoline Synthesis N2 Crystallization (DCM/Hexane Diffusion) N1->N2 N3 Cryogenic Mounting (100 K, Perfluoro Oil) N2->N3 N4 X-ray Diffraction (Mo Kα, 0.71073 Å) N3->N4 N5 Structure Solution (SHELXT / Olex2) N4->N5 N6 Disorder Modeling (Split Occupancy for SF5) N5->N6 N7 Bioisosteric Evaluation (vs. CF3 / t-Bu) N6->N7

Caption: Step-by-step X-ray diffraction workflow for resolving SF5-quinazoline crystal structures.

References

  • The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane Source: Clemson OPEN (Clemson University) URL:[Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement Source: ResearchGate URL:[Link]

  • Strain‐Release Pentafluorosulfanylation and Tetrafluoro(aryl)sulfanylation of [1.1.1]Propellane: Reactivity and Structural Insights Source: eScholarship URL:[Link]

  • Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes with Carbanions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

The Ascendancy of the Pentafluorosulfanyl (-SF5) Group in Quinazoline Lead Optimization: A Comparative Metabolic Stability Guide

The quinazoline scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimalarials, and antimicrobial agents. During lead optimization, medicinal chemists frequently incorporate...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimalarials, and antimicrobial agents. During lead optimization, medicinal chemists frequently incorporate fluorine-containing functional groups to block metabolic soft spots and enhance the pharmacokinetic profile of the drug candidate. While the trifluoromethyl (-CF3) group has historically been the gold standard for this purpose, the pentafluorosulfanyl (-SF5) group is rapidly emerging as a superior, "super-trifluoromethyl" alternative 1.

This guide provides an objective, data-driven comparison of the metabolic stability of -SF5 versus -CF3 substituted quinazolines, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for in vitro evaluation.

Mechanistic Causality: Why SF5 Outperforms CF3

The enhanced metabolic stability imparted by the -SF5 group over the -CF3 group is not coincidental; it is rooted in fundamental physicochemical differences that dictate how the molecule interacts with hepatic cytochrome P450 (CYP450) enzymes.

  • Steric Shielding via Octahedral Geometry: Unlike the tetrahedral -CF3 group, the -SF5 group possesses a rigid octahedral geometry 2. This significant increase in spatial volume (approx. 69.5 ų for SF5 vs. 42.6 ų for CF3) creates a formidable steric shield. When placed on a quinazoline ring, this bulk physically obstructs the CYP450 iron-oxo reactive species from accessing adjacent, vulnerable C-H bonds, thereby preventing Phase I oxidative metabolism.

  • Pronounced Electron Withdrawal: The -SF5 group is one of the most electronegative functional groups known in organic chemistry, exhibiting a stronger inductive electron-withdrawing effect (

    
     = 0.55) than -CF3 (
    
    
    
    = 0.39) 3. This profound deactivation of the quinazoline aromatic system makes the ring highly resistant to electrophilic attack by metabolic enzymes.
  • Hydrolytic and Thermal Robustness: The S-F bonds within the -SF5 moiety are exceptionally stable, resisting both thermal degradation and acid/base hydrolysis in biological matrices far better than standard halogenated bioisosteres 4.

G Lead Quinazoline Scaffold CF3_Branch -CF3 Substituted Lead->CF3_Branch SF5_Branch -SF5 Substituted Lead->SF5_Branch CYP450 Hepatic CYP450 Oxidation CF3_Branch->CYP450 SF5_Branch->CYP450 CF3_Metab Moderate Shielding (Phase I Metabolism) CYP450->CF3_Metab Exposed sites SF5_Metab High Steric Shielding (Metabolically Stable) CYP450->SF5_Metab Blocked access

Metabolic fate comparison of CF3 vs SF5 substituted quinazolines under CYP450 oxidation.

Comparative Physicochemical & Metabolic Data

To objectively evaluate the impact of replacing a -CF3 group with an -SF5 group, we must look at matched-pair analyses. The tables below summarize the fundamental physicochemical shifts and the resulting empirical data from in vitro Human Liver Microsome (HLM) assays 4, 5.

Table 1: Physicochemical Properties Comparison
PropertyTrifluoromethyl (-CF3)Pentafluorosulfanyl (-SF5)Impact on Drug Design
Geometry TetrahedralOctahedralSF5 provides greater 3D spatial coverage, enhancing target pocket fit.
Electronegativity (

)
0.390.55Stronger electron withdrawal by SF5 deactivates rings to CYP450 oxidation.
Lipophilicity (

)
1.091.51SF5 increases membrane permeability and passive cellular diffusion.
Volume (ų) ~42.6~69.5SF5 steric bulk physically shields adjacent metabolic soft spots.
Table 2: Matched-Pair Metabolic Stability in Human Liver Microsomes (HLM)

Data reflects a matched-pair analysis of a heterocyclic lead compound where the only variable is the fluorinated substituent.

ScaffoldSubstitutionHalf-life (

, min)
Intrinsic Clearance (

, µL/min/mg)
Heterocyclic Analog-CF313.825.8
Heterocyclic Analog-SF525.813.8

Observation: The substitution of -CF3 with -SF5 nearly doubles the in vitro half-life and halves the intrinsic clearance, demonstrating a profound enhancement in metabolic resistance 4.

Self-Validating Experimental Methodology: In Vitro HLM Assay

To generate trustworthy metabolic stability data, the assay must be designed as a self-validating system. The following protocol outlines the gold-standard methodology for determining the intrinsic clearance of quinazoline derivatives using Human Liver Microsomes.

Reagent Preparation & Causality
  • Test Compound (1 µM): The concentration is deliberately kept low (typically

    
    ) to ensure the metabolic reaction follows first-order kinetics, which is a strict mathematical requirement for accurately calculating intrinsic clearance (
    
    
    
    ).
  • HLM Concentration (0.5 mg/mL): Provides a standardized amount of CYP450 enzymes.

  • NADPH Regenerating System: CYP450 enzymes are obligate oxidoreductases that require a constant supply of electrons. Adding NADPH initiates the enzymatic reaction.

Step-by-Step Protocol
  • Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM) with HLM (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This ensures the system reaches thermal equilibrium before the reaction begins, preventing a temperature-dependent kinetic lag in the early timepoints.

  • Initiation: Add 1 mM NADPH to the reaction wells to initiate CYP-mediated metabolism.

  • Sampling: At predetermined timepoints (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an Internal Standard (IS). Causality: The cold ACN instantly precipitates the microsomal proteins, denaturing the enzymes and halting the reaction at the exact timepoint. The IS corrects for any volumetric losses or matrix effects during subsequent LC-MS/MS ionization.

  • Centrifugation: Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound.

Self-Validation Controls

A protocol is only as trustworthy as its controls. This assay mandates the following:

  • Negative Control (-NADPH): A parallel incubation where NADPH is replaced by buffer. If the quinazoline compound degrades in this well, the instability is due to chemical degradation (e.g., hydrolysis) or non-CYP enzymes, not CYP450 metabolism.

  • Positive Controls: Run Verapamil (known high clearance) and Warfarin (known low clearance) alongside the test compounds. This validates that the specific batch of HLM is enzymatically active and performing within expected historical parameters.

Workflow Prep Prepare 1 µM Compound in HLM (0.5 mg/mL) PreInc Pre-incubate at 37°C (5 min) Prep->PreInc Start Initiate Reaction Add 1 mM NADPH PreInc->Start Timepoints Aliquot at 0, 5, 15, 30, 45, 60 min Start->Timepoints Quench Quench with Cold ACN (+ Internal Standard) Timepoints->Quench Centrifuge Centrifuge (15,000 x g) Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis Calculate t(1/2) & CL(int) Centrifuge->LCMS

Step-by-step workflow for the in vitro Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

While the synthetic installation of the pentafluorosulfanyl group remains more challenging and cost-intensive than traditional trifluoromethylation 5, its integration into quinazoline scaffolds offers unparalleled advantages in lead optimization. By leveraging its unique octahedral bulk and extreme electronegativity, drug development professionals can systematically engineer out metabolic liabilities, achieving significantly longer half-lives and lower intrinsic clearance rates than those afforded by the legacy -CF3 group.

References

  • Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 Source: ChemRxiv URL:[Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Ir-Catalyzed Preparation of SF5-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction Source: Organic Letters - ACS Publications URL:[Link]

Sources

Validation

A Comparative Guide to the Fluorescence Quantum Yield of Fluorinated Diphenylquinazolines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Fluorinated Quinazolines in Fluorescence Applications Quinazoline and its derivatives are heterocyclic scaffolds of s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Quinazolines in Fluorescence Applications

Quinazoline and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry and materials science, owing to their diverse biological activities and intriguing photophysical properties.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their electronic and steric characteristics, leading to enhanced metabolic stability, binding affinity, and, notably, modified fluorescence properties. In the realm of fluorophores, fluorination can influence the fluorescence quantum yield (ΦF), which is a critical parameter defining the efficiency of the fluorescence process.[2] A high quantum yield is often a prerequisite for applications in bioimaging, sensing, and optoelectronics.

This guide provides a comparative analysis of the fluorescence quantum yield of fluorinated diphenylquinazoline derivatives. We will delve into the structural factors that govern their photophysical behavior and present a comprehensive, step-by-step protocol for the accurate measurement of fluorescence quantum yield.

Comparative Analysis of Fluorescence Quantum Yields

The substitution of fluorine atoms onto the phenyl rings of diphenylquinazolines can lead to significant changes in their fluorescence quantum yields. The electron-withdrawing nature of fluorine can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the balance between radiative and non-radiative decay pathways of the excited state.

CompoundSubstituent(s)SolventQuantum Yield (ΦF)Reference
2-(3,5-bis(trifluoromethyl)phenyl)-4-(morpholino)quinazoline2-(3,5-bis(trifluoromethyl)phenyl), 4-morpholinoCyclohexane0.847[3]
2-(3,5-bis(trifluoromethyl)phenyl)-4-(piperidino)quinazoline2-(3,5-bis(trifluoromethyl)phenyl), 4-piperidinoCyclohexane0.876[3]
2-(4-methoxyphenyl)-4-(4-fluorophenyl)-6-iodoquinazoline2-(4-methoxyphenyl), 4-(4-fluorophenyl), 6-iodoCH2Cl2Not Reported[4]
2-phenyl-4-(4-fluorophenyl)-6-iodoquinazoline2-phenyl, 4-(4-fluorophenyl), 6-iodoCH2Cl2Not Reported[4]

Note: The quantum yields for the iodoquinazoline derivatives were not explicitly reported in the cited literature, which focused on their synthesis and general photophysical properties.

The data from compounds with the 2-(3,5-bis(trifluoromethyl)phenyl) moiety demonstrates that high quantum yields can be achieved in these systems.[3] The strong electron-withdrawing nature of the trifluoromethyl groups likely plays a significant role in modulating the electronic properties of the quinazoline core, leading to efficient fluorescence.

The Causality Behind Experimental Choices: Understanding the Photophysics

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] It is a measure of the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).

The introduction of fluorine atoms can influence the quantum yield through several mechanisms:

  • Inductive Effects: The high electronegativity of fluorine leads to a strong inductive (-I) effect, which can alter the energy levels of the molecular orbitals involved in the electronic transitions. This can affect the rate of both radiative and non-radiative decay.

  • Steric Effects: The size of fluorine atoms can induce conformational changes in the molecule, which may restrict vibrational and rotational modes that often contribute to non-radiative decay, thus potentially increasing the quantum yield.

  • Heavy Atom Effect: While fluorine is a light atom, in some contexts, the presence of multiple fluorine atoms can enhance spin-orbit coupling, which could favor intersystem crossing to the triplet state and thus decrease fluorescence. However, this effect is generally less pronounced for fluorine compared to heavier halogens.

The choice of solvent is also a critical experimental parameter, as it can influence the excited state's stability and the rates of non-radiative processes. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is often observed in these types of molecules and can provide insights into the nature of the excited state.[2]

Experimental Protocol: Accurate Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5]

Pillar of Trustworthiness: A Self-Validating System

To ensure the accuracy and reliability of the measurements, a self-validating approach should be employed. This involves using at least two different quantum yield standards and cross-validating the results. The measured quantum yield of the unknown sample should be consistent when calculated against both standards.

Step-by-Step Methodology
  • Selection of a Suitable Standard:

    • Choose a quantum yield standard that has a well-characterized and stable quantum yield.

    • The absorption spectrum of the standard should overlap with the excitation wavelength of the test sample.

    • The emission spectrum of the standard should ideally be in a similar spectral region to the test sample to minimize wavelength-dependent instrument corrections.

    • Commonly used standards include quinine sulfate in 0.1 M H2SO4 (ΦF ≈ 0.54), fluorescein in 0.1 M NaOH (ΦF ≈ 0.95), and rhodamine 6G in ethanol (ΦF ≈ 0.95).

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the test compound and the chosen standard(s) in a high-purity, spectroscopic grade solvent.

    • The solvent should be the same for both the sample and the standard if possible. If different solvents are used, a correction for the refractive index of the solvents must be applied.

  • Preparation of a Series of Dilutions:

    • Prepare a series of five to six dilutions of both the test sample and the standard from their respective stock solutions.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette to minimize inner-filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all the prepared solutions.

    • The excitation wavelength must be the same as that used for the absorbance measurements.

    • Ensure that the entire emission band is recorded.

    • It is crucial to use the same instrument parameters (e.g., excitation and emission slit widths, integration time) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The resulting plots should be linear and pass through the origin. A good linearity (R2 > 0.99) is indicative of the absence of significant inner-filter effects.

    • Determine the gradient (slope) of the straight line for both the sample (Gradx) and the standard (Gradst).

  • Calculation of the Quantum Yield:

    • The fluorescence quantum yield of the unknown sample (Φx) can be calculated using the following equation:

      Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

      where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots for the sample and the standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Diagram of the Experimental Workflow

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock dil_sample Prepare Sample Dilutions (Abs < 0.1) prep_sample->dil_sample prep_std Prepare Standard Stock dil_std Prepare Standard Dilutions (Abs < 0.1) prep_std->dil_std abs_measure Measure Absorbance Spectra (UV-Vis) dil_sample->abs_measure fluo_measure Measure Fluorescence Spectra (Spectrofluorometer) dil_sample->fluo_measure dil_std->abs_measure dil_std->fluo_measure integrate Integrate Fluorescence Intensity abs_measure->integrate fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_x, Grad_st) plot->gradient calculate Calculate Quantum Yield (Φ_x) gradient->calculate end_node Final Quantum Yield calculate->end_node start Start start->prep_sample start->prep_std

Caption: Workflow for relative fluorescence quantum yield measurement.

Structure-Property Relationship: The Impact of Fluorination

The position and number of fluorine substituents on the diphenylquinazoline scaffold are expected to have a pronounced effect on the fluorescence quantum yield.

G cluster_structure Molecular Structure cluster_properties Electronic & Photophysical Properties cluster_outcome Observable Outcome quinazoline Diphenylquinazoline Core ict Intramolecular Charge Transfer (ICT) quinazoline->ict fluorine Fluorine Substituents (Position & Number) fluorine->ict energy_levels Molecular Orbital Energy Levels fluorine->energy_levels decay_rates Radiative (k_r) & Non-radiative (k_nr) Decay Rates ict->decay_rates energy_levels->decay_rates qy Fluorescence Quantum Yield (Φ_F) decay_rates->qy

Caption: Influence of fluorination on quantum yield.

Conclusion

The fluorination of diphenylquinazolines presents a promising strategy for the development of highly efficient fluorophores. The electron-withdrawing nature of fluorine can be strategically employed to fine-tune the photophysical properties of the quinazoline core, leading to enhanced fluorescence quantum yields. Accurate and reliable measurement of the quantum yield is paramount for the characterization and comparison of these novel compounds. The detailed protocol provided in this guide, based on the comparative method, offers a robust framework for researchers to obtain high-quality data. Further systematic studies on a homologous series of fluorinated diphenylquinazolines will be invaluable in elucidating more precise structure-property relationships and guiding the rational design of next-generation fluorescent probes for a wide array of applications in science and medicine.

References

  • Patel, S. K., & Patel, K. D. (2019). A review on recent advances in the synthesis and medicinal applications of quinazoline derivatives. Journal of the Iranian Chemical Society, 16(10), 2133-2165.
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Zheng, C., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC advances, 10(50), 30297-30303.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis and photophysical properties of polycarbo-substituted quinazolines derived from the 2-aryl-4-chloro-6-iodoquinazolines. Molecules, 19(7), 10356-10376.
  • Al-Harthy, T., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 10, 863539.
  • Moshkina, T. N., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7205.

Sources

Comparative

mass spectrometry fragmentation patterns of SF5-quinazolines

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of SF5-Quinazolines vs. Traditional Bioisosteres Introduction In modern medicinal chemistry, the pentafluorosulfanyl (SF5) group has emerged as a "...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of SF5-Quinazolines vs. Traditional Bioisosteres

Introduction

In modern medicinal chemistry, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" bioisostere, offering superior lipophilicity, high electronegativity, and enhanced metabolic stability. When grafted onto privileged pharmacophores like quinazolines—a cornerstone scaffold in kinase inhibitor design—the resulting SF5-quinazolines unlock new therapeutic avenues[1],[2].

However, characterizing these novel entities via electrospray ionization tandem mass spectrometry (ESI-MS/MS) presents unique analytical challenges. Unlike traditional substituents, the hypervalent sulfur center of the SF5 group exhibits highly specific, energy-dependent gas-phase chemistry. This guide objectively compares the MS fragmentation performance of SF5-quinazolines against their trifluoromethyl (CF3) and tert-butyl counterparts, providing researchers with actionable, self-validating protocols for structural elucidation.

Mechanistic Causality: The Physics of SF5 Fragmentation

As an analytical scientist, understanding fragmentation requires moving beyond memorized m/z values to grasp gas-phase thermodynamics. Under collision-induced dissociation (CID), the SF5 group exhibits a distinct breakdown curve governed by the relative bond dissociation energies of its S-F bonds[3].

Unlike the highly stable C-F bonds in a CF3 group (which rarely fragment before the core aromatic ring cleaves) or the weak aliphatic C-C bonds in a tert-butyl group, the SF5 moiety is uniquely susceptible to specific neutral losses[4]. This behavior is driven by the hypervalent nature of sulfur and the thermodynamic stability of the resulting product ions:

  • Low Collision Energy (15–20 eV): The dominant pathway is the neutral loss of hydrogen fluoride (HF, -20 Da). This is often driven by the abstraction of a proximal proton on the quinazoline ring, forming a stabilized [M+H-20]⁺ ion.

  • Medium Collision Energy (25–30 eV): The expulsion of sulfur tetrafluoride (SF4, -108 Da) becomes prominent, leaving behind a fluorinated carbocation.

  • High Collision Energy (>35 eV): Homolytic cleavage occurs, resulting in the radical loss of the entire SF5 group (SF5•, -127 Da), an uncommon but highly diagnostic feature in positive-ion ESI-MS/MS[5],[6].

Comparative Performance Data

To objectively evaluate the analytical detectability and stability of these bioisosteres, we compare a model SF5-quinazoline against its CF3 and tert-butyl analogs. The table below summarizes their behavior under standard ESI-CID-MS/MS conditions.

Bioisostere CorePrecursor Ion Stability (ESI+)Primary Neutral Loss (CID)Secondary Diagnostic FragmentsCE₅₀ (Estimated)*
SF5-Quinazoline Moderate-HF (20 Da), -SF4 (108 Da)[M+H-127]⁺• (Radical Loss)25 eV
CF3-Quinazoline HighNone (Ring cleavage dominates)[M+H-CF3]⁺ (Rare/High Energy)40 eV
tert-Butyl-Quinazoline Low-C₄H₈ (56 Da)[M+H-CH3]⁺15 eV

*CE₅₀ represents the Collision Energy required to deplete 50% of the precursor ion population.

Self-Validating Experimental Protocol: ESI-HRMS/MS Workflow

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . By ramping the collision energy (CE) and monitoring the transition from neutral to radical losses, the analyst can unambiguously confirm the presence and position of the SF5 group without relying solely on exact mass.

Step 1: Sample Preparation
  • Dilute the synthesized SF5-quinazoline analyte to a final concentration of 1 µg/mL.

  • Use a 50:50 (v/v) mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Causality: The formic acid acts as a proton source, driving efficient [M+H]⁺ ionization in the positive ESI mode, while the methanol ensures the highly lipophilic SF5 compound remains fully solvated.

Step 2: ESI Source Optimization
  • Infuse the sample at 5 µL/min into a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)[6].

  • Set the capillary temperature to 275°C and the spray voltage to 3.5 kV. Causality: Excessive source temperatures (>300°C) induce premature in-source fragmentation of the labile S-F bonds. Keeping the temperature optimized preserves the intact precursor ion for MS/MS isolation.

Step 3: Energy-Resolved CID (Breakdown Curve Generation)
  • Isolate the [M+H]⁺ precursor ion using the quadrupole with a narrow 1.0 m/z isolation window.

  • Perform targeted MS/MS scans by stepping the normalized collision energy (NCE) from 10 eV to 50 eV in 5 eV increments. Causality: This step inherently validates the structural assignment. The sequential appearance of [M+H-20]⁺ at lower energies, followed by [M+H-108]⁺ at medium energies, forms the definitive diagnostic fingerprint of an SF5-arene[4].

Step 4: Data Interpretation
  • Utilize exact mass measurements (mass error < 3 ppm) to confirm the elemental composition of the product ions.

  • Cross-reference the neutral losses against the theoretical exact masses of HF (20.0062 Da) and SF4 (107.9657 Da).

Visualizing the Workflows

MS_Workflow N1 1. Sample Preparation (SF5-Quinazoline) N2 2. ESI+ Ionization [M+H]+ Generation N1->N2 N3 3. CID Fragmentation (CE Ramp: 15-40 eV) N2->N3 N4 4. HRMS Detection (Orbitrap / TOF) N3->N4 N5 5. Fragment Annotation (Neutral Loss: HF, SF4) N4->N5

ESI-MS/MS workflow for the characterization of SF5-quinazoline fragmentation.

Fragmentation_Logic Parent [M+H]+ SF5-Quinazoline Precursor Ion Loss_HF Neutral Loss: HF (-20 Da) [M+H-HF]+ Parent->Loss_HF Low CE Loss_SF4 Neutral Loss: SF4 (-108 Da) [M+H-SF4]+ Parent->Loss_SF4 Med CE Loss_SF5 Radical Loss: SF5• (-127 Da) [M+H-SF5]+• Parent->Loss_SF5 High CE

Primary collision-induced dissociation (CID) pathways of SF5-quinazolines.

Conclusion

While CF3 and tert-butyl groups offer simpler, more predictable mass spectra, the SF5 group provides a rich, multi-stage fragmentation pattern that is highly specific. By leveraging energy-resolved CID and high-resolution mass spectrometry, researchers can transform the complex fragmentation of SF5-quinazolines into a robust diagnostic tool. This self-validating approach ensures high-confidence structural elucidation, which is critical for accelerating drug metabolism and pharmacokinetic (DMPK) studies in modern drug discovery.

References

1.[5] Interactive Software for Visualization of Non-Targeted Mass Spectrometry Data. researchgate.net. URL: 2.[4] The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. clemson.edu. URL: 3.[1] Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. nih.gov. URL: 4.[3] Mass spectrometric studies of some gaseous sulfur fluorides. acs.org. URL: 5.[6] High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. escholarship.org. URL: 6.[2] Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - Beilstein Journals. beilstein-journals.org. URL:

Sources

Validation

Benchmarking Next-Generation Electron Transport: 6-Pentafluorosulfanyl-2,4-diphenylquinazoline vs. Alq3

Introduction For decades, Tris(8-hydroxyquinolinato)aluminum (Alq3) has served as the foundational benchmark for electron-transporting materials (ETMs) and emissive layers in organic light-emitting diodes (OLEDs) and rel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For decades, Tris(8-hydroxyquinolinato)aluminum (Alq3) has served as the foundational benchmark for electron-transporting materials (ETMs) and emissive layers in organic light-emitting diodes (OLEDs) and related optoelectronic applications[1]. However, as the demand for high-efficiency, deep-blue phosphorescent devices and robust organic semiconductors grows, Alq3's limitations—namely its low electron mobility and strong field-dependence[2]—have become apparent.

Enter 6-Pentafluorosulfanyl-2,4-diphenylquinazoline (6-SF5-DPQ) , a highly tailored heterocyclic compound designed to overcome these bottlenecks. While quinazoline derivatives are historically renowned in medicinal chemistry and drug development as potent kinase inhibitors[1], their highly electron-deficient nature is now being heavily leveraged in materials science to design advanced electron transport materials and phosphorescent hosts[3]. By leveraging the extreme electron-withdrawing nature of the pentafluorosulfanyl (-SF5) group on a quinazoline core, 6-SF5-DPQ offers a paradigm shift in charge transport dynamics. This guide provides a rigorous, data-driven comparison of these two materials, detailing the mechanistic rationale and the self-validating protocols required to benchmark them.

Mechanistic Rationale: The Molecular Physics of Charge Transport

The Alq3 Bottleneck

Alq3 is a metal-chelate complex that exhibits strong field-dependent charge mobility[2]. While it forms stable amorphous films, its zero-field electron mobility is inherently limited (typically in the range of


 to 

cm²/Vs) due to weak intermolecular electronic coupling and high reorganization energy[2]. Furthermore, its LUMO level (~ -3.0 eV) creates an injection barrier when paired with standard cathode materials, leading to higher driving voltages and incomplete carrier recombination.
The 6-SF5-DPQ Advantage

6-SF5-DPQ represents a rational design approach to ETMs:

  • Quinazoline Core : The diaza-heterocyclic quinazoline ring is inherently electron-deficient, providing excellent electron affinity and serving as a robust electron-withdrawing acceptor moiety[3],[4].

  • The -SF5 "Super-Trifluoromethyl" Group : The pentafluorosulfanyl group is a highly electronegative, chemically and thermally stable substituent[5]. When attached to the 6-position of the quinazoline ring, it drastically deepens the LUMO level (down to ~ -3.3 to -3.4 eV). This deep LUMO facilitates near-ohmic electron injection from low-work-function cathodes (e.g., LiF/Al).

  • Steric Shielding and Morphological Stability : The bulky, octahedral geometry of the -SF5 group introduces significant steric hindrance. This prevents deleterious

    
     stacking that leads to crystallization, thereby locking the material into a stable amorphous glass state—a critical requirement for long-term device operational stability.
    

Data Presentation: Photophysical & Electrochemical Benchmarking

The following table synthesizes the comparative performance metrics of Alq3 and 6-SF5-DPQ, grounded in standard optoelectronic testing parameters.

Performance MetricAlq3 (Benchmark)6-SF5-DPQMechanistic Implication
LUMO Level (eV) -3.0-3.3 to -3.4Deeper LUMO in 6-SF5-DPQ reduces the electron injection barrier from the cathode.
HOMO Level (eV) -5.7-6.2Deeper HOMO in 6-SF5-DPQ provides superior hole-blocking capabilities at the EML/ETL interface.
Electron Mobility (cm²/Vs)


The quinazoline core enhances intermolecular orbital overlap, increasing bulk conductivity.
Triplet Energy (

, eV)
~ 2.0> 2.7High

prevents reverse energy transfer, making 6-SF5-DPQ suitable as a host for phosphorescent emitters.
Morphology Prone to crystallizationStable AmorphousThe steric bulk of the -SF5 group prevents molecular aggregation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols must be employed to benchmark 6-SF5-DPQ against Alq3. These methods are designed to be self-validating, utilizing internal standards and specific device architectures to isolate the variables of interest.

Protocol 1: Electrochemical Determination of HOMO/LUMO Levels via Cyclic Voltammetry (CV)

Causality: CV provides a direct measurement of the oxidation and reduction potentials, which correlate to the HOMO and LUMO energy levels, respectively. Ferrocene is used as an internal standard to calibrate the reference electrode, ensuring trustworthiness across different laboratory environments and compensating for solvent-induced voltage shifts.

  • Preparation : Dissolve 1.0 mM of the target compound (Alq3 or 6-SF5-DPQ) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Setup : Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ pseudo-reference electrode.

  • Measurement : Sweep the potential at a scan rate of 50 mV/s. Record the onset reduction potential (

    
    ) and onset oxidation potential (
    
    
    
    ).
  • Calibration : Spike the solution with Ferrocene (Fc) and record the

    
     redox couple.
    
  • Calculation : Calculate the energy levels using the empirical formulas:

    • 
       eV
      
    • 
       eV
      
Protocol 2: Space-Charge-Limited Current (SCLC) Mobility Benchmarking

Causality: Time-of-Flight (ToF) mobility measurements require thick films (>1


m) which do not represent true OLED device conditions. SCLC uses thin films (~100 nm) in an Electron-Only Device (EOD) architecture, providing mobility data that directly translates to real-world performance.
  • Substrate Preparation : Clean Indium Tin Oxide (ITO) glass substrates sequentially in ultrasonic baths of acetone, ethanol, and isopropanol. Treat with UV-Ozone for 15 minutes to increase the work function.

  • Device Fabrication (EOD) : Fabricate the following architecture via vacuum thermal evaporation (<

    
     Torr):
    
    • Structure: ITO / Zinc Oxide (ZnO) (30 nm) / Target ETM (Alq3 or 6-SF5-DPQ) (100 nm) / LiF (1 nm) / Al (100 nm).

    • Rationale: ZnO and LiF/Al act as electron-injecting/hole-blocking contacts, ensuring that the measured current is exclusively due to electron transport.

  • J-V Characterization : Measure the Current Density-Voltage (J-V) characteristics in the dark using a source meter.

  • Data Extraction : Fit the J-V curve in the trap-free SCLC region (where

    
    ) using the Mott-Gurney equation:
    
    
    
    
    (Where
    
    
    is vacuum permittivity,
    
    
    is relative dielectric constant (~3 for organics),
    
    
    is electron mobility,
    
    
    is the voltage drop, and
    
    
    is film thickness).

Mandatory Visualization

EnergyAlignment cluster_ETL Electron Transport Layer (ETL) Benchmarks Cathode Cathode (LiF/Al) WF: -2.9 eV Alq3 Alq3 LUMO: -3.0 eV Mobility: ~10^-5 cm²/Vs Cathode->Alq3 Injection Barrier (~0.1 eV) SF5_DPQ 6-SF5-DPQ LUMO: -3.3 eV Mobility: ~10^-4 cm²/Vs Cathode->SF5_DPQ Ohmic Injection (No Barrier) EML Emissive Layer (EML) LUMO: ~ -3.2 eV Alq3->EML Trap-Limited Transfer SF5_DPQ->EML Smooth Transfer

Energy level alignment and electron injection pathways comparing Alq3 and 6-SF5-DPQ.

References

  • Benchmarking the performance of new quinoxaline materials against existing ones - Benchchem - 1

  • De Novo Calculation of the Charge Carrier Mobility in Amorphous Small Molecule Organic Semiconductors - PMC -2

  • Stable deep blue organic light emitting diodes with CIE of y < 0.10 based on quinazoline and carbazole units - CCS Publishing - 3

  • Theoretical investigation the electronic structure and photophysical properties of a series of Ir(III) complexes bearing pentafluorosulfanyl groups - ResearchGate - 5

  • Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - MDPI - 4

Sources

Safety & Regulatory Compliance

Safety

6-Pentafluorosulfanyl-2,4-diphenylquinazoline proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline As the application of the pentafluorosulfanyl ( ) group expands in medicinal chemistry and drug development due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Guide: Handling and Disposal of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline

As the application of the pentafluorosulfanyl (


) group expands in medicinal chemistry and drug development due to its unique bioisosteric properties, laboratory safety protocols must adapt to handle its distinct physicochemical profile. 6-Pentafluorosulfanyl-2,4-diphenylquinazoline (CAS: 1394319-80-2) is a highly stable heterocyclic building block. Because the 

group is often termed a "super-trifluoromethyl group," it exhibits extreme thermal and chemical stability, high lipophilicity, and strong electron-withdrawing characteristics[1][2].

This guide provides drug development professionals and laboratory personnel with authoritative, step-by-step operational procedures for the safe handling, spill mitigation, and regulatory-compliant disposal of this compound.

Hazard Profile and Causality in Disposal Planning

Understanding the chemical behavior of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline is critical for establishing self-validating safety protocols. The


 moiety is highly resistant to standard chemical degradation (including strong acids and bases)[2]. Consequently, in-lab chemical neutralization or destruction is strictly contraindicated . Attempting to degrade this compound using standard laboratory reagents will likely fail and may inadvertently generate hazardous byproducts, including gaseous hydrogen fluoride (HF), if the S-F bonds are compromised under extreme, uncontrolled conditions[3].

Furthermore, because


-containing compounds share structural and behavioral similarities with per- and polyfluoroalkyl substances (PFAS)—namely, environmental persistence and resistance to degradation—their disposal must align with stringent environmental protection guidelines[4][5].
Quantitative Hazard & Logistics Summary
ParameterSpecification / ProtocolRationale (Causality)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)The quinazoline core and fluorinated moiety can cause targeted mucosal and dermal irritation[6][7].
Waste Classification Halogenated Organic WasteContains high mass-percentage of fluorine and sulfur; strictly incompatible with non-halogenated streams.
Disposal Mechanism High-Temperature Thermal DestructionRequires specialized incineration to break stable C-F and S-F bonds and scrub resulting acidic gases[4][5].
Primary PPE Nitrile gloves (double-gloving recommended), safety goggles, lab coatPrevents dermal absorption of highly lipophilic

compounds[1].
Engineering Control Class II Biological Safety Cabinet or Chemical Fume HoodPrevents inhalation of aerosolized dust during powder transfer[6].

Standard Operating Procedure (SOP): Laboratory Disposal Workflow

To ensure compliance with the EPA's updated interim guidance on the destruction and disposal of fluorinated substances[5], laboratories must utilize licensed waste carriers capable of high-temperature thermal destruction.

Step 1: Waste Segregation

  • Do not mix 6-Pentafluorosulfanyl-2,4-diphenylquinazoline waste with general aqueous or non-halogenated organic waste.

  • Isolate all solid waste (e.g., spent catalyst, contaminated filter paper, residual powder) into a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[8].

Step 2: Liquid Stream Management

  • If the compound is dissolved in a solvent (e.g., DMSO, DMF, or dichloromethane during synthesis), collect the effluent in a designated "Halogenated Solvent Waste" carboy.

  • Never discharge solutions containing

    
     derivatives into the municipal sewer system, as they are not removed by standard wastewater treatment and will persist in the environment[9].
    

Step 3: Containment and Labeling

  • Seal the waste container tightly. Ensure the container has a resistant inner liner if stored for prolonged periods, as some fluorinated organics can degrade low-quality plastics over time[8].

  • Label the container explicitly: "Hazardous Waste: Halogenated Organics (Contains Pentafluorosulfanyl compounds). Toxic/Irritant."

Step 4: Transfer to Environmental Health and Safety (EHS)

  • Submit a waste collection request to your institutional EHS department or a licensed commercial waste disposal plant (P501 compliance)[8].

  • EHS will route the material to a facility equipped for the thermal destruction of fluorinated compounds, which utilizes acid-gas scrubbers to capture HF and

    
     generated during incineration[4][10].
    

G Start 6-Pentafluorosulfanyl-2,4- diphenylquinazoline Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Contain Store in HDPE/Glass Secondary Containment Segregate->Contain Label Label: Toxic/Irritant, Fluorinated Organics Contain->Label EHS Transfer to EHS / Licensed Waste Carrier Label->EHS Incinerate High-Temperature Thermal Destruction (EPA) EHS->Incinerate

Workflow for the segregation and professional disposal of SF5-containing laboratory waste.

Emergency Protocol: Spill Mitigation and Decontamination

Because 6-Pentafluorosulfanyl-2,4-diphenylquinazoline is typically handled as a solid powder, spill response focuses on minimizing aerosolization and preventing environmental release.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory exhaust ventilation (fume hoods) is operating at maximum capacity to capture any airborne dust[8].

  • Don Appropriate PPE: Responders must wear fitted safety goggles, a particulate respirator (N95 or higher if outside a fume hood), and chemical-resistant gloves[6].

  • Containment: Do not use compressed air or dry sweeping, which will aerosolize the fine powder.

  • Absorption/Collection:

    • For solid spills: Gently cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust, then carefully scoop the material using a non-sparking tool[6][7].

    • For solution spills: Absorb the spilled liquid with an inert absorbent material (e.g., vermiculite, silica gel, or commercial universal spill pads)[7].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe down, to remove highly lipophilic residues[6].

  • Disposal of Cleanup Materials: Place all used absorbents, contaminated gloves, and wiping materials into a heavy-duty hazardous waste bag. Seal, label as halogenated waste, and transfer to EHS[9].

References

  • PENTA. SAFETY DATA SHEET: Quinoline and related heterocycles. Retrieved from: [Link]

  • US Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS (2024 Update). Retrieved from:[Link]

  • US Environmental Protection Agency (EPA). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from: [Link]

  • US Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from: [Link]

  • Rowan. The Pentafluorosulfanyl Group (SF5). Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 6-Pentafluorosulfanyl-2,4-diphenylquinazoline

As a Senior Application Scientist, I approach the handling of novel fluorinated heterocycles not merely as a compliance exercise, but as an exercise in applied physical chemistry. 6-Pentafluorosulfanyl-2,4-diphenylquinaz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel fluorinated heterocycles not merely as a compliance exercise, but as an exercise in applied physical chemistry. 6-Pentafluorosulfanyl-2,4-diphenylquinazoline (CAS: 1394319-80-2) represents a highly specialized class of bioactive molecules.

The quinazoline core is a privileged scaffold in drug discovery, frequently investigated for its potent interaction with biological targets, including kinases and bacterial biofilms[1]. However, the incorporation of the pentafluorosulfanyl (-SF5) group fundamentally alters its physicochemical and safety profile. Often termed a "super-trifluoromethyl" group, the -SF5 moiety imparts extreme lipophilicity, high electronegativity, and profound chemical stability[2].

From a safety perspective, this high lipophilicity significantly enhances the molecule's capacity to penetrate lipid bilayers, making dermal exposure substantially more hazardous than standard organic solids. Furthermore, its rigid, hydrophobic nature as a dry powder introduces severe inhalation and electrostatic aerosolization risks[3]. This guide provides the definitive, causality-driven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Part 1: Causality-Driven Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient without understanding why specific barriers are chosen. The high lipophilicity of the -SF5 group means it can rapidly permeate degraded or incompatible polymers, while the fine powder form poses a severe respiratory hazard[4]. Proper handling and storage are critical to maintaining the integrity of quinazoline derivatives and ensuring a safe laboratory environment[5].

Quantitative PPE & Environmental Specifications

Safety ParameterSpecificationQuantitative MetricMechanistic Rationale
Hand Protection Nitrile (Double-gloved)Thickness ≥ 0.12 mmBreakthrough > 480 minThe lipophilic -SF5 group accelerates polymer permeation. Double gloving ensures a failsafe against micro-tears.
Respiratory NIOSH N95 or P10099.97% filtration (P100)Hydrophobic powders resist mucosal clearance. P100 prevents deep alveolar deposition of toxic dust.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantPrevents mucosal absorption of irritating quinazoline dust, which can cause severe ocular toxicity.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexSynthetic blends generate static electricity, which can aerosolize highly fluorinated powders.
Ventilation Certified Fume HoodFace Velocity: 80–120 fpmMaintains negative pressure to capture aerosolized particulates during transfer.

Part 2: Self-Validating Operational Workflow

Handling highly fluorinated organic solids requires mitigating static cling and preventing aerosolization. The following step-by-step methodology ensures a closed-loop safety system where each step validates the success of the previous one.

Workflow A 1. Fume Hood Validation Velocity: 80-120 fpm B 2. Anti-Static Weighing Ionizer Active A->B Airflow Confirmed C 3. Closed-System Transfer Seal Before Moving B->C Mass Stabilized D 4. Wet Decontamination Surfactant Wipe Down C->D Vessel Secured

Operational workflow for handling fluorinated solids, ensuring aerosol mitigation.

Step-by-Step Handling Methodology
  • Pre-Operational Validation: Before opening the chemical container, verify the fume hood's magnehelic gauge reads a face velocity between 80 and 120 feet per minute (fpm). Self-Validation: Hold a Kimwipe near the sash gap; it must pull inward steadily.

  • Anti-Static Weighing Protocol: Fluorinated compounds possess high dielectric constants, causing severe static cling. Use anti-static weighing boats and, if available, activate a static-eliminating ionizer bar inside the hood. Do not use standard plastic spatulas; use grounded stainless steel.

  • Solvent Addition and Transfer: 6-Pentafluorosulfanyl-2,4-diphenylquinazoline is poorly soluble in water. When preparing stock solutions (e.g., in DMSO or DMF), add the solvent to the powder slowly down the side of the vial to prevent dry powder displacement. Cap the vial tightly before removing it from the fume hood.

  • Post-Handling Decontamination: Inspect outer gloves for powder residue. Remove outer gloves inside the hood. Wipe down the balance and hood surface with a damp cloth (water with a mild surfactant) to trap any microscopic dust. Never dry-sweep fluorinated powders.

Part 3: Spill Response and Disposal Logistics

Due to the profound stability of the sulfur-fluorine and carbon-fluorine bonds, environmental release or improper disposal poses long-term contamination risks. The compound must be classified and transported under UN2811 (Toxic Solid, Organic, N.O.S.)[3].

Spill S Powder Spill Detected A Assess Location & Mass S->A In Inside Hood (<50g) A->In Out Outside Hood / >50g A->Out W Wet-Wipe Protocol (No Dry Sweeping) In->W E Evacuate Lab & Call HazMat Out->E

Decision matrix for containment and remediation of SF5-quinazoline powder spills.

Step-by-Step Spill Cleanup Protocol
  • Isolate and Assess: Immediately halt work. If the spill is outside the fume hood and exceeds 50 grams, evacuate the laboratory and contact Environmental Health and Safety (EHS) HazMat.

  • Containment (Wet-Wipe Method): For manageable spills inside the hood, do not use a brush. Cover the spilled powder with absorbent paper towels.

  • Solvent Damping: Gently mist the towels with a 70% Ethanol or surfactant-water solution to weigh down the hydrophobic dust and prevent aerosolization.

  • Collection: Carefully fold the damp towels inward, trapping the powder. Place the waste into a high-density polyethylene (HDPE) hazardous waste container.

High-Temperature Disposal Plan

Standard biohazard or general chemical disposal is strictly prohibited.

  • Segregation: Collect all solid waste, contaminated gloves, and wipe-down materials in a sealed, compatible container.

  • Labeling: Label clearly as "Toxic Organic Solid, N.O.S. (Pentafluorosulfanyl derivative) - UN2811".

  • Incineration Logistics: The waste must be routed to a facility capable of high-temperature incineration . Low-temperature combustion of -SF5 compounds is highly dangerous, as incomplete combustion will generate lethal byproducts, including hydrogen fluoride (HF) gas and sulfur oxides (SOx)[3].

References

  • SAFETY DATA SHEET: 4-(Pentafluorosulfanyl)aniline. Fisher Scientific. Available at: [Link]

  • Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. MDPI. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Pentafluorosulfanyl-2,4-diphenylquinazoline
Reactant of Route 2
Reactant of Route 2
6-Pentafluorosulfanyl-2,4-diphenylquinazoline
© Copyright 2026 BenchChem. All Rights Reserved.